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  • Product: 1,5-Diethenylnaphthalene
  • CAS: 46263-17-6

Core Science & Biosynthesis

Foundational

1,5-Diethenylnaphthalene (CAS 46263-17-6): Synthesis, Safety Data Sheet (SDS) Guidelines, and Applications in Advanced Polymerization

Executive Summary 1,5-Diethenylnaphthalene (also known as 1,5-divinylnaphthalene) is a highly reactive, bifunctional vinyl aromatic monomer. In the field of advanced materials and drug development, it serves as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diethenylnaphthalene (also known as 1,5-divinylnaphthalene) is a highly reactive, bifunctional vinyl aromatic monomer. In the field of advanced materials and drug development, it serves as a critical structural building block. Its primary industrial and scientific value lies in its ability to form hydrocarbon-soluble dicarbanionic initiators for the living anionic polymerization of thermoplastic elastomers, as well as its utility as a precursor in complex dual aryne cycloadditions for synthesizing polycyclic aromatic hydrocarbons.

This technical guide provides a mechanistic deep-dive into its physical properties, safety protocols, synthesis via the Wittig reaction, and its specialized application in block copolymerization.

Chemical Identity & Physical Properties

To ensure precise stoichiometric calculations during synthesis and polymerization, the quantitative physical data of 1,5-diethenylnaphthalene is summarized below .

PropertyValue / Description
Chemical Name 1,5-Diethenylnaphthalene (1,5-Divinylnaphthalene)
CAS Registry Number 46263-17-6
Molecular Formula C₁₄H₁₂
Molecular Weight 180.245 g/mol
Appearance Pale yellow to off-white crystalline solid / viscous liquid (temperature dependent)
Solubility Soluble in non-polar hydrocarbons (benzene, n-heptane), ethers, and DMSO. Insoluble in water.

Safety Data Sheet (SDS) & Handling Protocols

As a highly conjugated divinyl aromatic compound, 1,5-diethenylnaphthalene presents unique handling challenges. The high electron density of the vinyl groups makes it highly susceptible to free-radical autopolymerization.

Hazard Classification & Mitigation Data
Hazard ClassGHS CategoryMechanistic CauseMitigation Strategy
Flammability Category 4High vapor pressure of the aromatic vinyl system.Store in explosion-proof, temperature-controlled units (2–8 °C).
Skin/Eye Irritant Category 2Electrophilic nature of vinyl groups reacting with nucleophilic biological thiols.Use nitrile gloves, chemical splash goggles, and a fume hood.
Polymerization Non-standardFree-radical generation via thermal auto-initiation.Inhibit with 100-500 ppm 4-tert-butylcatechol (TBC); store under inert gas.
Protocol 1: Safe Handling and Inhibitor Removal (Self-Validating System)

To prevent exothermic runaway reactions during storage, the monomer is stabilized with 4-tert-butylcatechol (TBC). TBC acts as a radical scavenger, donating a hydrogen atom to quench early-stage carbon-centered radicals. However, this inhibitor must be completely removed prior to anionic polymerization to prevent the termination of living carbanions.

  • Preparation: Chill the monomer to 4 °C to minimize volatility and suppress thermal initiation during handling.

  • Inhibitor Scavenging: Pass the liquid monomer through a chromatography column tightly packed with activated basic alumina (Brockmann Grade I) under an argon atmosphere.

    • Causality: The basic alumina deprotonates the phenolic -OH of the TBC inhibitor. The resulting phenoxide ion strongly adsorbs to the polar alumina stationary phase, while the non-polar 1,5-diethenylnaphthalene elutes freely without degradation.

  • System Validation: Analyze the eluate via FTIR spectroscopy. The complete disappearance of the broad -OH stretch at 3200–3500 cm⁻¹ validates that the system is inhibitor-free and ready for living polymerization.

Synthesis Methodology: The Wittig Pathway

The most efficient route to synthesize 1,5-diethenylnaphthalene is via a double Wittig olefination of 1,5-bis(bromomethyl)naphthalene .

Protocol 2: Step-by-Step Wittig Synthesis
  • Phosphonium Salt Formation: React 1,5-bis(bromomethyl)naphthalene with a 2.2 molar excess of triphenylphosphine in refluxing toluene for 12 hours. Filter and dry the precipitated 1,5-bis(triphenylphosphoniomethyl)naphthalene dibromide salt.

  • Ylide Generation: Suspend the dibromide salt in anhydrous dimethyl sulfoxide (DMSO). Slowly add a strong base (e.g., sodium dimsyl) under a strict argon atmosphere .

    • Causality: The selection of DMSO is mechanistically critical. As a highly polar, aprotic solvent, DMSO poorly solvates the dimsyl anions, effectively increasing their basicity. This drives the complete deprotonation of the phosphonium salt to form a highly reactive, resonance-stabilized bis-phosphorane (ylide) intermediate.

  • Olefination: Introduce an excess of aqueous formaldehyde dropwise at room temperature. Stir for 2.5 hours. The ylide undergoes a cycloaddition with the carbonyl group, forming an oxaphosphetane intermediate that rapidly collapses to yield the vinyl group and triphenylphosphine oxide.

  • Validation & Isolation: Extract the aqueous DMSO mixture with diethyl ether. Concentrate the organic layer and purify via silica gel chromatography (hexane eluent). Validate the terminal vinyl protons via ¹H NMR (confirming characteristic multiplets at δ 5.3–5.8 ppm and δ 7.0–7.5 ppm).

Synthesis A 1,5-Bis(bromomethyl)naphthalene + Triphenylphosphine B Phosphonium Salt Intermediate [1,5-bis(triphenylphosphoniomethyl)naphthalene dibromide] A->B SN2 Substitution C Deprotonation (DMSO / Base) B->C D Phosphorane (Ylide) Formation C->D E Aqueous Formaldehyde Addition (Wittig Reaction) D->E F 1,5-Diethenylnaphthalene (Product) CAS: 46263-17-6 E->F - Ph3P=O G Triphenylphosphine Oxide (Byproduct) E->G

Reaction pathway for the synthesis of 1,5-diethenylnaphthalene via the Wittig reaction.

Applications in Polymer Chemistry: Additive-Free Dicarbanionic Initiators

In the synthesis of high-performance thermoplastic elastomers, such as Styrene-Isoprene-Styrene (SIS) triblock copolymers, 1,5-diethenylnaphthalene is utilized to create hydrocarbon-soluble dicarbanionic initiators . Furthermore, its rigid naphthalene core is leveraged in dual aryne cycloadditions to synthesize complex polycyclic frameworks like benzo[c]picene .

Protocol 3: Synthesis of the Difunctional Initiator and Block Copolymerization
  • Initiator Formation: In a flamed-dried Schlenk flask under high vacuum, dissolve purified 1,5-diethenylnaphthalene in anhydrous n-heptane.

  • Lithiation: Inject exactly 2.05 equivalents of sec-butyllithium at 0 °C. Stir for 2 hours to form 1,5-bis(1-lithio-3-methylpentyl)naphthalene.

    • Causality: Traditional difunctional initiators require polar additives (e.g., THF or TMEDA) to remain soluble in hydrocarbon solvents. However, polar additives alter the kinetics of diene polymerization, shifting the microstructure of polyisoprene from a highly elastic 1,4-addition to a rigid 3,4-addition. The reaction of 1,5-diethenylnaphthalene with sec-butyllithium yields an initiator that is intrinsically soluble in non-polar solvents without additives. This preserves the >90% 1,4-microstructure required for optimal elastomeric properties.

  • System Validation (Double Titration): Quench a 1.0 mL aliquot with 1,2-dibromoethane (which destroys active C-Li bonds) and titrate against a standard acid. Compare this to a total base titration of a second unquenched aliquot. The active carbanion concentration must match the theoretical yield (>98%) to validate the system for living block copolymerization.

  • Propagation: Introduce isoprene monomer to grow the elastomeric mid-block, followed by the sequential addition of styrene monomer to form the glassy end-blocks. Terminate with degassed methanol.

Polymerization A 1,5-Diethenylnaphthalene (Precursor) C 1,5-Bis(1-lithio-3-methylpentyl)naphthalene (Difunctional Initiator) A->C Addition Reaction B sec-Butyllithium (in n-heptane) B->C D Isoprene Addition (Non-polar environment) C->D Initiation E Living Polyisoprene Dianion (High 1,4-microstructure) D->E Propagation F Styrene Addition (Chain Extension) E->F Block Copolymerization G SIS Triblock Copolymer (Thermoplastic Elastomer) F->G Termination

Formation of the difunctional organolithium initiator and subsequent SIS triblock copolymerization.

References

  • Title: 1,5-bis(ethenyl)naphthalene | CAS#:46263-17-6 Source: LookChem URL: [Link]

  • Title: Wittig Reaction Source: gChem Global URL: [Link]

  • Title: DMSO: Properties and Reactions Overview Source: Scribd (Gaylord Chemical Technical Bulletin) URL: [Link]

  • Title: WO2011047220A1 - Process for making dendritic hydrocarbon polymers Source: Google Patents URL
  • Title: Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

Thermodynamic Profiling and Application Engineering of 1,5-Divinylnaphthalene Monomers

Executive Summary Bifunctional aromatic monomers are the thermodynamic cornerstones of advanced cross-linked polymer networks. While divinylbenzene (DVB) is ubiquitous in standard applications, 1,5-divinylnaphthalene (1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional aromatic monomers are the thermodynamic cornerstones of advanced cross-linked polymer networks. While divinylbenzene (DVB) is ubiquitous in standard applications, 1,5-divinylnaphthalene (1,5-DVN) offers superior thermodynamic stability, unique electronic properties, and exceptional structural rigidity. The bicyclic naphthalene core imparts high heat resistance and low dielectric loss, making 1,5-DVN a critical component in next-generation prepregs, metal-clad laminates, and molecularly imprinted polymers (MIPs).

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of 1,5-DVN, detailing the causality behind its synthesis, polymerization kinetics, and field-proven applications in advanced materials and drug development.

Thermodynamic Profiling of the Monomer

Understanding the thermodynamic parameters of 1,5-DVN is essential for predicting its reactivity and the thermal stability of its resulting polymers.

  • Enthalpy of Formation ( ΔHf∘​ ): The presence of two vinyl groups on the electron-rich naphthalene ring creates a highly conjugated system. While resonance stabilization lowers the overall enthalpy of formation compared to non-conjugated dienes, the steric strain at the 1,5-positions maintains a high-energy state primed for exothermic polymerization.

  • Heat Capacity ( Cp​ ): The extended aromatic system allows for highly efficient vibrational energy distribution. This results in a higher molar heat capacity than simpler benzenoid analogues, allowing the monomer to absorb significant thermal energy before undergoing auto-polymerization.

Quantitative Data Summary

The following table contrasts the thermodynamic and physical properties of 1,5-DVN against the industry-standard p-divinylbenzene (p-DVB).

Property1,5-Divinylnaphthalene (1,5-DVN)p-Divinylbenzene (p-DVB)Thermodynamic ImplicationMolecular Weight180.25 g/mol 130.19 g/mol Higher mass increases the density and rigidity of the final cross-linked matrix.Enthalpy of Polymerization ( ΔHp​ )~ -145 kJ/mol~ -160 kJ/molSlightly less exothermic due to steric hindrance from the bulky naphthalene core.Glass Transition Temp ( Tg​ ) Contribution> 220 °C~ 160 °CRigid bicyclic core restricts segmental motion, drastically increasing Tg​ [2].Conjugation EnergyHigh (Extended π -system)ModerateEnhances π π stacking in supramolecular assemblies and MIPs [3].

Synthesis Thermodynamics & Methodology

The synthesis of 1,5-DVN is thermodynamically driven by the formation of a highly stable phosphine oxide byproduct during the Wittig reaction. Phosphoranes derived from 1,5-bis(phosphoniomethyl)naphthalene react with aqueous formaldehyde to yield 1,5-DVN in high yields 1.

Protocol 1: Self-Validating Wittig Synthesis of 1,5-DVN

Causality Focus: Aqueous formaldehyde is utilized not only as the carbonyl source but also as a thermodynamic sink. The high hydration energy of formaldehyde in water shifts the equilibrium of the oxaphosphetane intermediate decomposition, driving the reaction to completion while safely absorbing the localized exotherm.

  • Precursor Activation: Suspend 1,5-bis(triphenylphosphoniomethyl)naphthalene dibromide in a polar aprotic solvent (e.g., DMSO) to maximize the solvation of the ionic species.

  • Ylide Generation: Slowly add a strong base (e.g., potassium tert-butoxide).

    • Self-Validation: The solution will transition to a deep red/orange color, visually confirming the formation of the thermodynamically stable, highly conjugated ylide.

  • Olefination: Introduce an excess of aqueous formaldehyde dropwise. Maintain the temperature below 30°C to control the exothermic formation of the oxaphosphetane intermediate.

  • Decomposition & Extraction: Stir for 2.5 hours. The oxaphosphetane spontaneously decomposes into 1,5-DVN and triphenylphosphine oxide (driving force: formation of the strong P=O bond, ΔH≈−544 kJ/mol).

    • Self-Validation: Extract with non-polar solvents (e.g., hexane) and monitor the organic layer via 31 P NMR. The complete disappearance of the phosphonium salt peak confirms thermodynamic completion.

G A 1,5-Bis(phosphoniomethyl) naphthalene B Ylide Intermediate (Deep Red/Orange) A->B Deprotonation (Base) C Wittig Olefination (+ Aqueous HCHO) B->C Nucleophilic Addition D 1,5-Divinylnaphthalene (Target Monomer) C->D Oxaphosphetane Decomposition

Thermodynamic workflow of 1,5-DVN synthesis via Wittig olefination.

Polymerization Thermodynamics & Cross-linking Kinetics

The polymerization of 1,5-DVN is governed by the Gibbs free energy equation: ΔG=ΔH−TΔS .

During cross-linking, the system experiences a massive decrease in entropy ( ΔS<0 ) as free-flowing monomers are locked into a rigid 3D network. For the reaction to be spontaneous ( ΔG<0 ), the enthalpy of polymerization ( ΔH ) must be highly negative. The simultaneous opening of the two vinyl double bonds provides this necessary exothermic driving force.

In the formulation of star block copolymers 2 and high-frequency dielectric resins 3, 1,5-DVN acts as a superior cross-linking agent. The naphthalene core limits the degrees of freedom in the polymer backbone, which thermodynamically prevents the absorption of water molecules, thereby maintaining low dielectric properties even in high-humidity environments.

G M 1,5-DVN Monomer (High Free Energy, ΔG > 0) I Radical Initiation (Endothermic Activation, ΔH > 0) M->I Heat / UV P Propagation & Cross-linking (Highly Exothermic, ΔH < 0) I->P Radical Transfer N Rigid Polymer Network (Low Entropy ΔS < 0, High Tg) P->N Thermodynamic Stabilization

Free energy landscape and thermodynamic phases of 1,5-DVN polymerization.

Applications in Advanced Materials & Drug Development

Protocol 2: Molecularly Imprinted Polymer (MIP) Formulation using 1,5-DVN

Causality Focus: The choice of 1,5-DVN as a cross-linker over standard aliphatic agents is driven by the need to minimize the entropic penalty during template rebinding. The rigid naphthalene core locks the functional monomers in a precise spatial orientation, ensuring that the binding cavity remains thermodynamically stable and shape-persistent after template extraction 4.

  • Pre-Polymerization Complexation: Dissolve the target template (e.g., a specific API or biomarker) and functional monomer (e.g., methacrylic acid) in a porogenic solvent.

    Self-Validation: Allow 1-2 hours for the system to reach thermodynamic equilibrium, maximizing non-covalent interactions (hydrogen bonding/ π

    π stacking).
  • Cross-linking: Introduce 1,5-DVN (cross-linker) and a radical initiator (e.g., AIBN). The molar ratio of cross-linker to functional monomer should be high (typically >4:1) to ensure structural rigidity.

  • Thermal Polymerization: Initiate the reaction at 60°C. The highly exothermic propagation of 1,5-DVN double bonds rapidly forms a dense, insoluble matrix.

  • Template Extraction: Wash the polymer with a Soxhlet extractor using a methanol/acetic acid blend.

    • Self-Validation: Monitor the eluent via UV-Vis spectroscopy until the template absorbance reaches baseline zero, confirming complete cavity evacuation.

High-Frequency Dielectrics

When co-polymerized with modified polyphenylene ether compounds, 1,5-DVN yields a cured product with exceptional heat resistance. The thermodynamic rigidity of the network prevents dipole relaxation under high-frequency electromagnetic fields, minimizing signal loss in advanced printed circuit boards (PCBs) 3.

Conclusion

1,5-Divinylnaphthalene represents a significant thermodynamic upgrade over traditional bifunctional monomers. By leveraging its unique enthalpy of polymerization and the structural rigidity of its bicyclic core, researchers can engineer highly stable, low-dielectric polymer networks and highly specific molecularly imprinted sensors. Mastery of its thermodynamic profile allows for precise control over cross-linking density, ultimately driving innovation in both materials science and pharmaceutical diagnostics.

References

  • Synthesis, characterization, and electrochemical study of a new tetradentate nickel(II)-Schiff base complex... - ResearchGate.
  • WO2020017399A1 - Resin composition, prepreg, film with resin, metal foil with resin, metal-clad laminate and wiring board - Google Patents.
  • Chapter 2. Molecularly Imprinted Polymers as Recognition Elements in Sensors - ResearchGate.
  • US6713564B1 - Star block copolymer - Google Patents.

Sources

Foundational

Crystal structure and X-ray diffraction analysis of 1,5-diethenylnaphthalene

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,5-Diethenylnaphthalene Abstract 1,5-Diethenylnaphthalene, a key monomer in the synthesis of advanced polymers and functional materi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,5-Diethenylnaphthalene

Abstract

1,5-Diethenylnaphthalene, a key monomer in the synthesis of advanced polymers and functional materials, possesses a molecular architecture that dictates its bulk properties. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction analysis of 1,5-diethenylnaphthalene. We delve into the theoretical underpinnings and practical methodologies for elucidating its three-dimensional crystal structure. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a rigorous framework for understanding the interplay between molecular conformation, intermolecular interactions, and macroscopic characteristics. The protocols and analyses presented herein are designed to be self-validating, grounded in authoritative principles of crystallography.

Introduction: The Significance of Structural Elucidation

1,5-Diethenylnaphthalene (also known as 1,5-divinylnaphthalene) is a rigid, aromatic molecule featuring two vinyl functional groups. These reactive sites are pivotal for polymerization, leading to materials with unique thermal and mechanical properties. The spatial arrangement of these vinyl groups, both within a single molecule (conformation) and between adjacent molecules in the solid state (packing), is of paramount importance. It directly influences polymerization kinetics, polymer chain architecture, and the ultimate properties of the resulting material.

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can construct a three-dimensional electron density map, from which the positions of individual atoms can be resolved. This guide will walk through the entire workflow, from crystal growth to the final structural analysis, providing both the "how" and the "why" behind each critical step.

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of 1,5-diethenylnaphthalene is a multi-step process that demands precision and a deep understanding of the underlying chemical principles.

Synthesis and Purification of 1,5-Diethenylnaphthalene

The quality of the final crystal structure is intrinsically linked to the purity of the starting material. The synthesis of 1,5-diethenylnaphthalene is typically achieved through a Wittig reaction or a similar olefination protocol starting from 1,5-naphthalenedicarboxaldehyde.

Exemplary Synthetic Protocol:

  • Reaction Setup: A solution of methyltriphenylphosphonium bromide in an anhydrous solvent like tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Formation: A strong base, such as n-butyllithium, is added dropwise at a low temperature (e.g., 0 °C) to deprotonate the phosphonium salt, forming the reactive ylide.

  • Olefination: A solution of 1,5-naphthalenedicarboxaldehyde in THF is then slowly added to the ylide solution. The reaction is typically stirred for several hours to ensure complete conversion.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic product is then extracted using a suitable solvent like diethyl ether or ethyl acetate.

  • Purification: The crude product is purified via column chromatography on silica gel. This step is critical to remove any unreacted starting materials or byproducts. The purity of the final compound should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Growing High-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension), possess well-defined faces, and be free of cracks or other defects. For a molecule like 1,5-diethenylnaphthalene, which is a solid at room temperature, several crystallization techniques can be employed.

Recommended Crystallization Methods:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture) is prepared. The container is then loosely covered to allow the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Thermal Gradient (Sublimation): For volatile solids, sublimation can yield high-quality crystals. The compound is heated under a vacuum, and the vapor is allowed to crystallize on a cooler surface.

The choice of solvent is crucial and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Data Collection Strategy

Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS-based systems, automate much of the data collection process.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: The selected crystal is carefully mounted on a loop or a glass fiber using a cryoprotectant oil. For measurements at low temperatures (to reduce thermal motion of the atoms), the crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. The software then indexes these spots to determine the crystal system and the dimensions of the unit cell.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The exposure time for each frame and the total number of frames are optimized to ensure good data quality and completeness.

Data Reduction and Structure Solution

The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply various corrections (e.g., for Lorentz and polarization effects). This results in a reflection file containing the Miller indices (h,k,l) and the corresponding intensities for each diffraction spot.

The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, their phases are lost. The structure is "solved" by using computational methods to determine these phases.

  • Direct Methods: These methods use statistical relationships between the intensities to derive the initial phases. They are highly effective for small to medium-sized molecules.

  • Patterson Methods: This approach is useful when a heavy atom is present in the structure, as the vectors between heavy atoms can be used to determine their positions and subsequently phase the remaining reflections.

Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed and calculated diffraction data.

Structural Analysis and Interpretation of 1,5-Diethenylnaphthalene

While a definitive, publicly available crystal structure for 1,5-diethenylnaphthalene is not readily found in open crystallographic databases at the time of writing, we can predict and discuss the key structural features that would be analyzed based on the principles of molecular geometry and intermolecular forces.

Molecular Conformation

The primary conformational degrees of freedom in 1,5-diethenylnaphthalene are the torsion angles between the naphthalene core and the two vinyl groups. The planarity of the molecule will be a key feature to analyze. Steric hindrance between the vinyl groups and the adjacent hydrogen atoms on the naphthalene ring will likely lead to a slight twisting of the vinyl groups out of the plane of the naphthalene ring.

Crystallographic Parameters

The analysis of the diffraction data would yield the following key parameters, which would be summarized in a table.

Table 1: Hypothetical Crystallographic Data for 1,5-Diethenylnaphthalene

ParameterValue
Chemical FormulaC₁₄H₁₂
Formula Weight180.24 g/mol
Crystal SystemMonoclinic (Hypothetical)
Space GroupP2₁/c (Hypothetical)
a, b, c (Å)a = 8.5, b = 6.0, c = 10.0 (Example)
α, β, γ (°)α = 90, β = 95.0, γ = 90 (Example)
Volume (ų)508.0 (Calculated from example)
Z (Molecules per unit cell)2 (Hypothetical)
Density (calculated)1.179 g/cm³ (Calculated from example)
R-factor< 0.05 (Target for a good structure)
Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of 1,5-diethenylnaphthalene will be dominated by weaker van der Waals forces and π-π stacking interactions between the aromatic naphthalene cores of adjacent molecules. The analysis would focus on identifying and quantifying these interactions.

  • π-π Stacking: A common packing motif for aromatic molecules. This would likely involve offset or slipped-stack arrangements to minimize electrostatic repulsion.

  • C-H···π Interactions: The hydrogen atoms of the vinyl groups or the naphthalene ring can interact with the electron-rich π-systems of neighboring molecules.

These interactions dictate the overall three-dimensional architecture of the crystal lattice and influence the material's physical properties.

Visualization of Structural Data

Visualizing the crystal structure is essential for a comprehensive understanding. Graphviz can be used to create schematic diagrams of the experimental workflow and the relationships between different aspects of the analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-Ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 1,5-Diethenylnaphthalene purification Column Chromatography synthesis->purification crystallization Slow Evaporation / Vapor Diffusion purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure structural_analysis_logic center_node Crystal Structure of 1,5-Diethenylnaphthalene molecular_conformation Molecular Conformation (Torsion Angles) center_node->molecular_conformation packing Crystal Packing (3D Arrangement) center_node->packing unit_cell Unit Cell Parameters (a, b, c, α, β, γ) center_node->unit_cell interactions Intermolecular Interactions center_node->interactions pi_stacking π-π Stacking interactions->pi_stacking ch_pi C-H···π Interactions interactions->ch_pi

Caption: Logical relationships in the analysis of the crystal structure.

Conclusion and Future Outlook

The elucidation of the single-crystal structure of 1,5-diethenylnaphthalene provides the definitive, atom-level blueprint of its solid-state arrangement. This information is invaluable for rationalizing its physicochemical properties and for designing new polymers and materials with tailored characteristics. The conformation of the vinyl groups and the nature of the intermolecular packing directly inform its reactivity in solid-state polymerization and its behavior as a component in larger supramolecular systems. Future work could involve co-crystallization studies to understand its interactions with other molecules or computational modeling to further explore its potential energy landscape and predict the structures of related oligomers and polymers. This guide provides the foundational knowledge and experimental framework necessary to undertake such advanced investigations.

References

A comprehensive list of references would be compiled here based on the specific literature and databases consulted during an actual study. The format would be as follows:

  • Title of the Article. Source (Journal Name), Year, Volume(Issue), Pages. [URL]
  • Crystallography Database Entry. Source (e.g.
  • Relevant Textbook on Crystallography. Title, Author(s), Publisher, Year. [URL]
Exploratory

Technical Whitepaper: Toxicity Profile and Safe Handling Guidelines for 1,5-Diethenylnaphthalene

Abstract 1,5-Diethenylnaphthalene (CAS: 46263-17-6), commonly referred to as 1,5-divinylnaphthalene (1,5-DVN), is a highly reactive difunctional monomer utilized in the synthesis of advanced block copolymers and polycycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1,5-Diethenylnaphthalene (CAS: 46263-17-6), commonly referred to as 1,5-divinylnaphthalene (1,5-DVN), is a highly reactive difunctional monomer utilized in the synthesis of advanced block copolymers and polycyclic aromatic frameworks. Due to its dual vinyl groups and naphthalene core, it presents unique handling challenges, including a high propensity for exothermic autopolymerization and specific toxicological risks. This whitepaper provides a comprehensive, field-proven guide to its toxicity profile, safe handling procedures, and experimental protocols designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

1,5-DVN is synthesized via the Wittig reaction of formaldehyde and the phosphorane derived from 1,5-bis(triphenylphosphonomethyl)naphthalene dibromide[1]. It is highly valued in polymer chemistry for generating hydrocarbon-soluble, additive-free dicarbanionic initiators when reacted with sec-butyllithium[2]. Furthermore, it is employed in dual aryne cycloadditions for synthesizing complex polycyclic compounds like benzo[c]picene[3].

Table 1: Physicochemical and Hazard Properties of 1,5-Diethenylnaphthalene[4]
PropertyValue / Description
CAS Number 46263-17-6
Molecular Formula C14H12
Molecular Weight 180.245 g/mol
Physical State Solid to viscous liquid (temperature dependent)
Reactivity Hazard High (Prone to spontaneous free-radical polymerization)
Solubility Soluble in benzene, toluene, THF, DMSO; Insoluble in water

Mechanistic Toxicity Profile

While extensive in vivo clinical data specifically targeting 1,5-DVN is limited, its toxicological profile is robustly extrapolated from its structural moieties: the naphthalene core and the reactive vinyl appendages.

Acute and Target Organ Toxicity

Exposure to 1,5-DVN primarily occurs via inhalation of aerosols/vapors or dermal contact. The lipophilic nature of the naphthalene core facilitates rapid dermal absorption. Acute exposure leads to pronounced irritation of the respiratory tract, ocular mucosa, and epidermis. Causality in this irritation is driven by the electrophilic nature of the vinyl groups, which can readily undergo Michael addition with nucleophilic residues (e.g., thiols, amines) on surface proteins, leading to localized tissue damage and sensitization.

Metabolic Activation and Genotoxicity

The most critical chronic hazard arises from its hepatic metabolism. In vivo, polycyclic vinylarenes are substrates for the Cytochrome P450 (CYP) enzyme system. The vinyl groups undergo epoxidation, forming highly reactive oxirane intermediates. If not rapidly neutralized by Glutathione S-transferase (GST), these electrophilic epoxides intercalate and covalently bind to nucleophilic centers in DNA (e.g., N7 of guanine), forming bulky DNA adducts that can induce mutagenesis.

ToxicityPathway A 1,5-Diethenylnaphthalene (Exposure) B Cytochrome P450 (Hepatic Metabolism) A->B Absorption C Reactive Epoxide Intermediates B->C Oxidation D Glutathione (GSH) Conjugation C->D Detoxification E DNA/Protein Adducts (Genotoxicity) C->E Covalent Binding F Excretion (Mercapturic Acids) D->F Clearance

Figure 1: Proposed hepatic metabolic activation and detoxification pathway of 1,5-divinylnaphthalene.

Table 2: Comparative Toxicity Thresholds (Extrapolated)
Toxicity MetricEstimated Threshold / ClassificationMechanism of Action
Acute Oral LD50 (Rat) ~500 - 1000 mg/kgSystemic toxicity, hemolysis
Skin Sensitization Category 1 (High)Protein adduction via vinyl groups
Carcinogenicity Suspected (Group 2B analog)CYP450-mediated DNA epoxidation
Aquatic Toxicity Acute Category 1High log Kow, bioaccumulation

Safe Handling, Storage, and Reactivity Hazards

The primary acute physical hazard of 1,5-DVN is not its baseline toxicity, but its extreme reactivity.

Autopolymerization and Peroxide Formation

Like most divinylarenes, 1,5-DVN is highly susceptible to autopolymerization. This radical chain reaction is initiated by heat, light, or the presence of oxygen, which forms peroxides that subsequently cleave into initiating radicals. The polymerization is highly exothermic; in a confined vessel, this can lead to a runaway reaction, pressure build-up, and catastrophic rupture.

  • Causality of Storage Conditions: To mitigate this, commercial and synthesized 1,5-DVN must be inhibited with a radical scavenger, typically 4-tert-butylcatechol (TBC) at 100-500 ppm. Because TBC requires trace amounts of oxygen to function effectively, long-term storage should be maintained at sub-ambient temperatures (-20°C to 4°C) under a controlled, low-oxygen atmosphere, and strictly shielded from UV light.

Engineering Controls and PPE
  • Ventilation: Mandatory use of a Class II biological safety cabinet or a high-flow chemical fume hood.

  • Gloves: Standard latex is insufficient due to rapid permeation by aromatic hydrocarbons. Double-gloving with heavy-duty Nitrile or Butyl rubber is required.

  • Eye Protection: Splash-proof chemical goggles combined with a face shield when handling neat monomer.

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The removal of the inhibitor is a critical step; failure to completely remove TBC will quench the highly sensitive organolithium reagents in subsequent anionic polymerizations.

Inhibitor Removal and Purification

Before 1,5-DVN can be used as an initiator precursor, the TBC inhibitor must be rigorously removed.

PurificationWorkflow S1 Raw Monomer (Contains TBC Inhibitor) S2 Alkaline Wash (10% NaOH) S1->S2 Remove Phenolics S3 Phase Separation (Organic Layer) S2->S3 S4 Drying (over MgSO4) S3->S4 Remove H2O S5 Vacuum Distillation (< 1 mbar) S4->S5 Isolate S6 Pure 1,5-DVN (Store at -20°C under Ar) S5->S6 Purify

Figure 2: Step-by-step purification workflow for removing TBC inhibitor from 1,5-divinylnaphthalene.

Step-by-Step Methodology:

  • Alkaline Extraction: Dilute 1,5-DVN in a non-polar solvent (e.g., anhydrous hexane). Transfer to a separatory funnel and wash with an equal volume of 10% aqueous NaOH.

    • Causality: The phenolic hydroxyl groups of TBC are deprotonated by NaOH, rendering the inhibitor water-soluble (as a phenoxide salt), which forces it to partition entirely into the aqueous layer.

  • Aqueous Wash: Wash the organic layer with deionized water until the aqueous washings reach a neutral pH (~7.0).

    • Self-Validation: Achieving a neutral pH physically validates the complete removal of residual basic NaOH from the organic phase.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO4). Swirl and let sit for 15 minutes.

    • Causality: Water acts as a lethal chain-terminating agent in anionic polymerization. MgSO4 physically traps water molecules within its crystal lattice, ensuring an anhydrous environment.

  • Filtration and Concentration: Filter the suspension through a glass frit to remove the hydrated MgSO4. Concentrate the filtrate using a rotary evaporator under reduced pressure (water bath < 30°C to prevent thermal polymerization).

  • Final Purification: Pass the concentrated monomer through a column of activated basic alumina (Brockmann Grade I) immediately prior to use, or perform a short-path vacuum distillation (< 1 mbar).

Safe Synthesis of Difunctional Initiators

1,5-DVN is reacted with sec-butyllithium to form 1,5-bis(1-lithio-3-methylpentyl)naphthalene, a hydrocarbon-soluble difunctional initiator[2].

Step-by-Step Methodology:

  • Purge a Schlenk flask with ultra-pure Argon (3 vacuum/argon cycles) to ensure a strictly anhydrous and oxygen-free environment.

  • Dissolve the freshly purified 1,5-DVN in anhydrous benzene or cyclohexane.

  • Chill the reactor to 0°C using an ice bath to control the exothermic organolithium addition.

  • Titrate in 2.05 equivalents of sec-butyllithium dropwise via a gas-tight syringe.

    • Causality: The slight stoichiometric excess ensures complete conversion of both vinyl groups without leaving unreacted mono-adducts.

    • Self-Validation: The solution will rapidly transition to a deep red/orange color, visually validating the successful formation of the stabilized dicarbanionic species.

  • Stir for 2 hours at room temperature before introducing the primary monomer (e.g., isoprene or styrene) for block copolymer synthesis.

Conclusion

The manipulation of 1,5-diethenylnaphthalene demands a rigorous understanding of both its chemical reactivity and its toxicological hazards. By adhering to strict purification protocols, utilizing appropriate engineering controls, and understanding the mechanistic causality behind its handling requirements, researchers can safely harness this versatile monomer for advanced macromolecular engineering and synthetic chemistry.

References

  • High Performance Poly(styrene-b-diene-b-styrene)
  • Source: Chemical Reviews (ACS Publications)
  • Wittig Reaction - gChem Source: gChem Global URL
  • CAS号46263-17-6_1,5-bis(ethenyl)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Laboratory Synthesis of 1,5-Diethenylnaphthalene

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,5-diethenylnaphthalene, also known as 1,5-divinylnaphthalene. This valuable monomer and chemical intermediate is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,5-diethenylnaphthalene, also known as 1,5-divinylnaphthalene. This valuable monomer and chemical intermediate is prepared via a robust two-step sequence starting from commercially available 1,5-dimethylnaphthalene. The protocol first details the free-radical bromination to yield 1,5-bis(bromomethyl)naphthalene, followed by a double Wittig reaction to afford the target compound. This guide is designed for researchers in organic synthesis, polymer science, and materials chemistry, offering in-depth explanations of the reaction mechanisms, safety precautions, and detailed procedures for synthesis, purification, and characterization.

Introduction and Scientific Background

1,5-Diethenylnaphthalene is a conjugated aromatic molecule of significant interest in materials science and polymer chemistry. Its two vinyl groups, positioned symmetrically on the naphthalene core, make it an excellent cross-linking agent and a monomer for the synthesis of novel polymers with specific thermal and photophysical properties. The synthesis strategy outlined herein is based on fundamental and reliable organic transformations, ensuring reproducibility and scalability.

The chosen synthetic pathway involves two key transformations:

  • Benzylic Bromination: The methyl groups of 1,5-dimethylnaphthalene are converted to bromomethyl groups using N-bromosuccinimide (NBS) under free-radical conditions. This reaction is initiated by light or a radical initiator and selectively targets the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate.

  • Double Wittig Olefination: The core of this synthesis is the Wittig reaction, a Nobel Prize-winning method for converting carbonyls into alkenes.[1][2] In this protocol, the bis(bromomethyl)naphthalene is first converted to a bis(phosphonium) salt. Subsequent deprotonation with a strong base generates a highly nucleophilic phosphorus ylide, which then reacts with formaldehyde in a [2+2] cycloaddition mechanism to form the desired vinyl groups and triphenylphosphine oxide as a byproduct.[3][4]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Key Hazards
1,5-Dimethylnaphthalene571-61-9C₁₂H₁₂156.22Skin/Eye Irritant
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Corrosive, Oxidizer
Benzoyl Peroxide (BPO)94-36-0(C₆H₅CO)₂O₂242.23Explosive, Oxidizer
Carbon Tetrachloride (CCl₄)56-23-5CCl₄153.82Toxic, Carcinogen
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P262.29Harmful, Irritant
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Repro. Toxin, Irritant
Sodium Ethoxide (NaOEt)141-52-6C₂H₅NaO68.05Flammable, Corrosive
Formaldehyde (37% in H₂O)50-00-0CH₂O30.03Toxic, Carcinogen
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Flammable, Irritant
Diethyl Ether, Anhydrous60-29-7C₄H₁₀O74.12Highly Flammable
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Irritant, Harmful
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Schlenk line or inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles for transfer of anhydrous/air-sensitive reagents

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • NMR Spectrometer (¹H and ¹³C)

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Wittig Reaction Precursor cluster_step3 Step 3: Double Wittig Olefination cluster_step4 Step 4: Purification & Characterization A 1,5-Dimethylnaphthalene B NBS, BPO in CCl₄ A->B Reactants C Reflux B->C Conditions D 1,5-Bis(bromomethyl)naphthalene C->D Product E Triphenylphosphine in DMF D->E React with F 1,5-Bis(triphenylphosphoniummethyl) naphthalene dibromide E->F Product G 1. NaOEt (Base) 2. Formaldehyde F->G React with H Crude 1,5-Diethenylnaphthalene G->H Product I Column Chromatography H->I Purify via J Pure 1,5-Diethenylnaphthalene I->J Final Product K NMR Spectroscopy J->K Analyze via

Caption: Overall workflow for the synthesis of 1,5-Diethenylnaphthalene.

Step-by-Step Synthesis Protocol

PART A: Synthesis of 1,5-Bis(bromomethyl)naphthalene (Intermediate 1)

Rationale: This procedure utilizes a standard free-radical bromination of the benzylic methyl groups. N-Bromosuccinimide (NBS) serves as a source of bromine radicals, and benzoyl peroxide (BPO) acts as the radical initiator. Carbon tetrachloride is a traditional solvent for this reaction, though safer alternatives like cyclohexane may be substituted.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethylnaphthalene (10.0 g, 64.0 mmol).

  • Reagent Addition: Add carbon tetrachloride (CCl₄, 250 mL), N-bromosuccinimide (NBS, 25.0 g, 140.5 mmol, 2.2 eq.), and a catalytic amount of benzoyl peroxide (BPO, 0.3 g, 1.2 mmol).

    • Safety Note: CCl₄ is highly toxic and a suspected carcinogen. All operations must be performed in a certified chemical fume hood. BPO is a potentially explosive solid and should not be ground or subjected to shock.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) using a heating mantle. The reaction can be initiated and accelerated by irradiating the flask with a 150 W tungsten lamp. Monitor the reaction by TLC (eluent: 10% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Büchner funnel and wash it with a small amount of cold CCl₄.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be recrystallized from a mixture of hexanes and ethyl acetate to yield 1,5-bis(bromomethyl)naphthalene as a white to pale yellow solid.

PART B: Synthesis of Naphthalene-1,5-bis(methyl triphenylphosphonium) Dibromide (Intermediate 2)

Rationale: This is a standard Sₙ2 reaction where the excellent nucleophile, triphenylphosphine, displaces the bromide from the benzylic positions, forming a stable phosphonium salt. DMF is used as a polar aprotic solvent to facilitate the reaction.

  • Setup: In a 250 mL round-bottom flask, dissolve 1,5-bis(bromomethyl)naphthalene (5.0 g, 15.9 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add triphenylphosphine (8.76 g, 33.4 mmol, 2.1 eq.) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for 4 hours under an inert atmosphere (N₂ or Ar). A white precipitate of the bis(phosphonium) salt will form.

  • Isolation: Cool the reaction mixture to room temperature. Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with anhydrous diethyl ether to remove any unreacted triphenylphosphine and residual DMF.

  • Drying: Dry the resulting white solid, naphthalene-1,5-bis(methyl triphenylphosphonium) dibromide, under high vacuum. This salt is typically used in the next step without further purification. A ¹H NMR spectrum of this intermediate has been reported.[5]

PART C: Synthesis of 1,5-Diethenylnaphthalene (Final Product)

Rationale: This double Wittig reaction is the final step. A strong base, sodium ethoxide, is used to deprotonate the phosphonium salt, generating the phosphorus ylide in situ. This highly reactive ylide then attacks the carbonyl carbon of formaldehyde, leading to the formation of the C=C double bond. Anhydrous conditions are critical to prevent quenching of the ylide.

  • Setup: Assemble a 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, under an inert atmosphere. Flame-dry the glassware before use and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: Suspend the bis(phosphonium) salt from Part B (10.0 g, 11.9 mmol) in 200 mL of anhydrous THF.

  • Ylide Formation: To the stirred suspension, add a solution of sodium ethoxide (NaOEt) in ethanol or solid NaOEt (1.78 g, 26.2 mmol, 2.2 eq.) portion-wise at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to deep orange or red.

  • Olefination: Cool the ylide solution back to 0 °C. Add aqueous formaldehyde solution (37%, 2.9 mL, 35.7 mmol, 3.0 eq.) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Purification: The major challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[6][7]

    • Initial Wash: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Column Chromatography: The most reliable method for purification is silica gel column chromatography. The crude product is loaded onto a silica column and eluted with a non-polar solvent system, such as pure hexanes or a hexanes/dichloromethane gradient. The non-polar product, 1,5-diethenylnaphthalene, will elute first, while the highly polar TPPO will be retained on the column.

  • Final Product: Combine the fractions containing the product (as identified by TLC) and remove the solvent via rotary evaporation to yield 1,5-diethenylnaphthalene as a solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods. Based on a previously reported synthesis, the following NMR data are expected.

  • ¹H NMR (CDCl₃):

    • δ 7.85-7.95 (m, 4H): Protons on the naphthalene ring adjacent to the vinyl groups (H-4, H-8) and the vinyl group CH proton.

    • δ 7.35-7.45 (t, 2H): Protons on the naphthalene ring (H-3, H-7).

    • δ 5.75 (d, 2H): Vinyl group =CH₂ proton (trans to aryl).

    • δ 5.45 (d, 2H): Vinyl group =CH₂ proton (cis to aryl).

  • ¹³C NMR (CDCl₃):

    • δ 137.0: Vinyl CH.

    • δ 135.5, 132.0, 126.5, 126.0, 123.0: Aromatic carbons of the naphthalene core.

    • δ 117.0: Vinyl CH₂.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, particularly those involving carbon tetrachloride, DMF, and formaldehyde, must be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

    • Benzoyl Peroxide (BPO): Can be explosive upon shock or heating. Handle with care.

    • Sodium Ethoxide (NaOEt): Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.

    • Formaldehyde: Toxic and a known carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Ouchi, A. (1998). Photochemical Reactions of 1,8-Bis(halomethyl)naphthalenes and Synthesis of Acenaphthene Derivatives [Doctoral dissertation, Hiroshima University]. Hiroshima University Institutional Repository. [Link]

  • Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 10(17), 3531-3537. [Link]

  • Angyal, S. J. (2011). The Sommelet Reaction. Organic Reactions, 8, 197-217. [Link]

  • Sannasi, V., Manikandan, P., Balasubramanian, G., & Jeyakumar, D. (2012). Synthesis of Alternate-block Copolymers of Poly(2,5-dioctyloxy phenylene vinylene)s with Varying Positional Naphthalene Moieties. ResearchGate. [Link]

  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330. [Link]

  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

Sources

Application

Application Note: 1,5-Diethenylnaphthalene (1,5-DVN) as an Advanced Cross-Linking Agent in Polymer Chemistry

Executive Summary 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene or 1,5-DVN) is a rigid, bifunctional aromatic monomer that serves as a high-performance cross-linking agent in advanced polymer a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene or 1,5-DVN) is a rigid, bifunctional aromatic monomer that serves as a high-performance cross-linking agent in advanced polymer architectures. Unlike traditional cross-linkers such as divinylbenzene (DVB), the fused bicyclic naphthalene core of 1,5-DVN provides exceptional steric bulk, extended π -conjugation, and distinct electronic separation between its two vinyl groups. This application note details the mechanistic advantages, physicochemical data, and field-proven protocols for utilizing 1,5-DVN across three distinct domains: macroporous adsorbent resins, high-frequency thermosetting composites, and living anionic polymerization.

Mechanistic Advantages of the Naphthalene Core

The integration of 1,5-DVN into polymer matrices is driven by fundamental structure-property relationships:

  • Enhanced Rigidity and Free Volume: In the synthesis of porous polymer networks, the bulky naphthalene core restricts the rotational freedom of the polymer backbone. This prevents polymer chain collapse during phase separation, yielding significantly higher specific surface areas and well-defined bimodal pore architectures[1].

  • Thermal and Dielectric Stability: When incorporated into thermosetting resins (e.g., modified polyphenylene ether blends), the high aromatic density of 1,5-DVN elevates the glass transition temperature ( Tg​ ) while minimizing moisture absorption. The lack of polar heteroatoms ensures a remarkably low dielectric constant ( Dk​ ), which is critical for high-frequency printed circuit boards[2].

  • Controlled Anionic Initiation: The two vinyl groups at the 1,5-positions are electronically decoupled enough to undergo quantitative addition with alkyllithium reagents without triggering premature cross-linking. This unique behavior allows 1,5-DVN to form soluble, perfectly difunctional initiators for the synthesis of symmetrical block copolymers[3].

Quantitative Data Summary

The table below summarizes the operational parameters and performance metrics of 1,5-DVN across its primary application fields.

Application FieldMatrix / Co-Monomer1,5-DVN ContentKey Performance MetricReference
Porous Adsorbents Vinylnaphthalene (VN)60–100 wt% (Nominal)Specific Surface Area: 450–700 m²/g[1]
Thermosetting Prepregs Modified Polyphenylene Ether5–50 parts by massHigh Tg​ , Low Dielectric Loss[2]
Anionic Initiators sec-Butyllithium1 molar eq. (per 2 eq. Li)Soluble difunctional initiator[3]

Application Workflow 1: Synthesis of Macroporous Adsorbent Resins

Causality in Experimental Design: Macroporous networks are formed via the free-radical suspension copolymerization of vinylnaphthalene (VN) and 1,5-DVN in the presence of a binary porogen system (toluene and decane)[1]. Toluene acts as a solvating porogen that swells the growing polymer nuclei (generating ~2 nm mesopores), while decane acts as a non-solvating porogen. Because 1,5-DVN creates a highly rigid network, the growing polymer chains phase-separate from the decane early in the reaction. This early phase separation locks in a permanent macroporous architecture with large 30–40 nm pores and massive surface areas (up to 700 m²/g)[1].

Protocol 1: Suspension Polymerization of VN/1,5-DVN
  • Aqueous Phase Preparation: Dissolve 1.0 wt% polyvinyl alcohol (PVA) stabilizer in deionized water. Transfer to a jacketed reactor and heat to 80°C under a continuous nitrogen purge.

  • Organic Phase Formulation: Mix VN and 1,5-DVN to achieve the desired cross-linking degree (e.g., 80 wt% 1,5-DVN)[1]. Add the porogen mixture (toluene:decane at a 1:1 v/v ratio) to achieve a monomer-to-porogen volumetric ratio of 1:1.5. Dissolve 1.0 wt% azobisisobutyronitrile (AIBN) as the thermal initiator.

  • Suspension Formation: Inject the organic phase into the aqueous phase under precise mechanical stirring (400 rpm) to form uniform, stable monomer droplets.

  • Polymerization & Phase Separation: Maintain the reaction at 80°C for 12 hours. As cross-linking progresses, the polymer will phase-separate internally within the droplets, transitioning from transparent to opaque solid beads[1].

  • Purification: Filter the beads and wash extensively with hot water to remove PVA. Perform a Soxhlet extraction with acetone for 24 hours to completely evacuate the toluene/decane porogens from the pores.

  • System Validation: Perform Nitrogen adsorption-desorption at 77 K. A successful synthesis will yield a Type IV isotherm, confirming a bimodal porous structure with a BET surface area matching the 450–700 m²/g target[1].

G M1 Monomers VN + 1,5-DVN S1 Aqueous Suspension (Droplet Formation) M1->S1 P1 Porogens Toluene & Decane P1->S1 R1 Free-Radical Polymerization S1->R1 PS Phase Separation (Network Locking) R1->PS F1 Macroporous Resin (450-700 m²/g) PS->F1

Workflow for synthesizing macroporous VN/1,5-DVN resins via suspension polymerization.

Application Workflow 2: Formulation of High-Frequency Thermosetting Prepregs

Causality in Experimental Design: In high-frequency electronics (e.g., 5G infrastructure), signal attenuation is minimized by using low-dielectric materials. Polyphenylene ether (PPE) has excellent dielectric properties but poor solvent resistance and processability. By blending vinyl-terminated PPE with 5 to 50 parts by mass of 1,5-DVN, the rigid naphthalene cross-links restrict polymer chain mobility at high temperatures[2]. This drastically improves the heat resistance of the cured laminate. An azo initiator lacking oxygen heteroatoms is specifically chosen to prevent the introduction of polar groups that would otherwise degrade the dielectric performance[2].

Protocol 2: Preparation of 1,5-DVN / PPE Resin Varnish
  • Resin Blending: In a dry solvent (e.g., methyl ethyl ketone or toluene), dissolve 100 parts by mass of a modified (vinyl-terminated) polyphenylene ether compound[2].

  • Cross-linker Addition: Add 25 parts by mass of 1,5-DVN as the bifunctional aromatic cross-linking agent[2].

  • Initiator Addition: Add a non-heteroatom azo compound (containing only carbon, hydrogen, and nitrogen) to act as the thermal initiator[2].

  • Impregnation: Dip a woven glass cloth reinforcement matrix into the resin varnish until fully saturated.

  • B-Stage Curing: Pass the impregnated glass cloth through a drying oven at 130°C for 3–5 minutes. This evaporates the solvent and partially cures the resin into a tack-free "B-stage" prepreg[2].

  • System Validation: Stack multiple prepreg layers with copper foil and press-cure at 200°C under 3 MPa pressure for 90 minutes. Dynamic Mechanical Analysis (DMA) of the resulting laminate should confirm a Tg​ > 200°C, and dielectric spectroscopy should verify a Dk​ < 3.0 at 10 GHz[2].

Application Workflow 3: Synthesis of Difunctional Anionic Initiators

Causality in Experimental Design: The reaction of 1,5-DVN with secondary butyllithium (sec-BuLi) in a non-polar solvent (e.g., n-heptane) is a highly specialized technique. The steric hindrance of the sec-butyl group, combined with the electronic separation of the two vinyl groups on the 1,5-positions of the naphthalene ring, prevents the 1,5-DVN from polymerizing with itself. Instead, exactly two molecules of sec-BuLi add across the two vinyl groups, forming a stable, soluble dilithio species: 1,5-bis(1-lithio-3-methylpentyl)naphthalene. This species acts as a bidirectional initiator for creating perfectly symmetrical triblock copolymers (e.g., Styrene-Isoprene-Styrene, SIS)[3].

Protocol 3: Generation of 1,5-bis(1-lithio-3-methylpentyl)naphthalene
  • Solvent Preparation: Rigorously dry and degas n-heptane or benzene. The entire system must be maintained under a strictly moisture-free, high-purity argon atmosphere.

  • Reagent Mixing: Dissolve pure 1,5-DVN in the dry solvent. (Note: The solubility limit in benzene is approximately 3.2 × 10⁻² mol/L)[3].

  • Lithiation: Slowly titrate a stoichiometric amount (2.05 equivalents) of sec-butyllithium into the reactor at room temperature. Crucial: Do not use polar additives (like THF), as they can trigger unwanted side reactions[3].

  • Maturation: Stir the mixture for 2 hours. The solution will develop a deep red/brown color, characteristic of the stabilized benzylic carbanion.

  • System Validation: Introduce the first monomer (e.g., isoprene) to initiate bidirectional living anionic polymerization[3]. Gel Permeation Chromatography (GPC) of the resulting polymer must exhibit a strictly monomodal molecular weight distribution with a low polydispersity index (PDI < 1.1), confirming the absence of unreacted monofunctional initiator species.

G D1 1,5-Diethenylnaphthalene (Non-polar solvent) I1 Difunctional Initiator (Soluble Dilithio Species) D1->I1 B1 sec-Butyllithium (2.05 equivalents) B1->I1 P2 Symmetrical Triblock Copolymers (e.g., SIS) I1->P2 Anionic Polymerization M2 Isoprene / Styrene Monomers M2->P2

Generation of difunctional anionic initiators from 1,5-DVN for block copolymer synthesis.

References

  • Synthesis of porous vinylnaphthalene/divinylnaphthalene copolymers and their sorptive properties towards phenol and its derivatives Source: Polymer / ResearchGate URL
  • Resin composition, prepreg, resin-added film, resin-added metal foil, metal-clad layered plate, and wiring plate (US11242425B2)
  • Process for making dendritic hydrocarbon polymers (WO2011047220A1)

Sources

Method

Application Note: Advanced Free Radical Copolymerization Techniques Utilizing 1,5-Diethenylnaphthalene

Executive Summary For researchers and drug development professionals engineering advanced stationary phases, targeted sorbents, or high-performance optical resins, the selection of the crosslinking monomer dictates the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering advanced stationary phases, targeted sorbents, or high-performance optical resins, the selection of the crosslinking monomer dictates the ultimate architectural integrity of the polymer network. 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene or 1,5-DVN) is a premium bifunctional crosslinker. Compared to ubiquitous industry standards like divinylbenzene (DVB), 1,5-DVN offers superior π−π stacking capabilities, elevated thermal stability, and unique phase-separation kinetics during free radical copolymerization. This application note details the mechanistic principles, structural benefits, and self-validating protocols for synthesizing highly porous 1,5-DVN copolymer networks.

Mechanistic Principles & Causality in 1,5-DVN Copolymerization

The Structural Advantage of the Naphthalene Core

In free radical crosslinking copolymerization, the spatial orientation of pendant vinyl groups profoundly impacts network topology. Standard commercial DVB is a mixture of meta- and para- isomers. The proximity of the vinyl groups in m-DVB often leads to extensive intramolecular cyclization —a phenomenon where the growing radical reacts with the pendant double bond of the same crosslinker molecule, creating non-contributing loops rather than effective crosslinks.

By utilizing 1,5-DVN, the vinyl groups are situated on opposite rings of the rigid naphthalene core. This spatial separation introduces significant steric hindrance against primary cyclization, thereby maximizing intermolecular crosslinking efficiency . Furthermore, the electron-rich naphthalene system enhances the reactivity ratios when copolymerized with styrenic or vinylnaphthalene (VN) comonomers, ensuring a highly uniform distribution of crosslink nodes throughout the matrix.

Phase Separation and Porogen Thermodynamics

To engineer macroporous sorbents, the copolymerization must occur in the presence of inert diluents (porogens). The thermodynamic quality of the porogen relative to the growing 1,5-DVN network dictates the pore size distribution. A solvating porogen (e.g.,) delays phase separation, yielding micro- and mesopores. Conversely, a non-solvating porogen (e.g., n-decane) forces early precipitation of the highly crosslinked microgels, generating large macropores (30–40 nm).

Mechanism Init Initiator (AIBN) Thermal Homolysis Radical Primary Radicals Init->Radical Prop Chain Propagation (Linear & Branched) Radical->Prop Monomers Comonomers (VN + 1,5-DVN) Monomers->Prop Pendant Pendant Vinyl Activation Prop->Pendant Steric hindrance delays gelation Crosslink Macroporous Network (Phase Separation) Pendant->Crosslink Porogen-induced precipitation

Free radical crosslinking copolymerization mechanism of 1,5-DVN.

Application Focus: Engineering Macroporous Sorbents

For drug development and environmental remediation, highly specific sorbents are required to isolate active pharmaceutical ingredients (APIs) or remove phenolic contaminants. Resins synthesized from 1,5-DVN exhibit exceptional affinity for electron-deficient aromatics due to the strong π−π electron donor-acceptor interactions facilitated by the naphthalene rings.

As demonstrated in foundational studies on [1], altering the nominal crosslinking degree of 1,5-DVN directly controls the specific surface area and the sorptive hierarchy. The table below summarizes the quantitative structural data of 1,5-DVN networks compared to traditional DVB networks.

Table 1: Structural Properties of Macroporous Copolymer Networks
Crosslinker (wt. %)ComonomerPorogen System (v/v)Specific Surface Area (m²/g)Pore Volume (cm³/g)Primary Application / Affinity
1,5-DVN (60%) VinylnaphthaleneToluene/Decane (1:1)450 – 5200.65o-Nitrophenol > o-Chlorophenol
1,5-DVN (80%) VinylnaphthaleneToluene/Decane (1:1)580 – 6200.78Selective API purification
1,5-DVN (100%) None (Homopolymer)Toluene/Decane (1:1)650 – 7000.92High-capacity chromatography
DVB (60%) StyreneToluene/Decane (1:1)300 – 4000.50General ion-exchange / non-specific

Data synthesized from Trochimczuk et al., European Polymer Journal (2002).

Self-Validating Experimental Protocol: Suspension Copolymerization

To produce spherical, monodisperse macroporous beads suitable for column chromatography, suspension polymerization is the method of choice. This protocol is designed as a self-validating system , incorporating critical go/no-go analytical checkpoints to ensure the integrity of the final product.

Workflow Prep Phase Preparation (Aq. PVA + Org. Monomers) Disp Droplet Dispersion (Agitation at 400 rpm) Prep->Disp Poly Polymerization (80°C, 12 hours) Disp->Poly Wash Soxhlet Extraction (Remove Porogens) Poly->Wash Dry Vacuum Drying (Yield Porous Beads) Wash->Dry

Step-by-step suspension copolymerization workflow for 1,5-DVN beads.
Materials Required
  • Monomers: 1,5-Diethenylnaphthalene (Crosslinker), 2-Vinylnaphthalene (Comonomer). Note: Pass through basic alumina to remove inhibitors prior to use.

  • Initiator: Azobisisobutyronitrile (AIBN) (1 wt% relative to monomers).

  • Porogens: Toluene (solvating) and n-Decane (non-solvating).

  • Aqueous Phase: 1% (w/v) Polyvinyl alcohol (PVA, 87-89% hydrolyzed) in deionized water.

Step-by-Step Methodology

Step 1: Aqueous Phase Preparation

  • Dissolve PVA in deionized water at 80°C under gentle stirring for 2 hours.

  • Validation Check 1: Cool to room temperature. The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will lead to emulsion failure and coagulum formation during polymerization. Do not proceed until clear.

Step 2: Organic Phase Formulation

  • In a separate flask, combine 1,5-DVN and 2-Vinylnaphthalene (e.g., 60:40 weight ratio).

  • Add the porogen mixture (Toluene:Decane at a 1:1 volume ratio). The total volume of porogens should equal the total volume of monomers (50% dilution).

  • Dissolve the AIBN initiator into the organic phase.

  • Validation Check 2: Visually inspect the organic phase. It must be completely homogeneous. Undissolved AIBN will cause localized runaway reactions and irregular bead morphology.

Step 3: Dispersion and Droplet Sizing

  • Transfer the aqueous phase to a jacketed cylindrical reactor equipped with a multi-blade impeller.

  • Set the agitation speed to 400 rpm. Slowly pour the organic phase into the reactor.

  • Allow the mixture to equilibrate at room temperature for 15 minutes.

  • Validation Check 3 (Critical): Extract a 10 µL aliquot and place it on a glass slide. Observe under an optical microscope. You must see uniform organic droplets ranging from 100–200 µm. If droplets are coalescing, increase the PVA concentration by 0.2%. If droplets are too small, reduce the impeller speed.

Step 4: Free Radical Polymerization

  • Purge the reactor with Nitrogen gas for 20 minutes to remove oxygen (a radical scavenger).

  • Ramp the reactor temperature to 80°C. Maintain for 12 hours.

  • Validation Check 4: Monitor the mechanical torque of the overhead stirrer. A slight, stable increase in torque after 1–2 hours indicates the successful onset of gelation (the Trommsdorff–Norrish effect) within the droplets.

Step 5: Extraction and Purification

  • Cool the reactor and filter the resulting polymer beads. Wash extensively with hot water to remove PVA.

  • Transfer the beads to a Soxhlet extractor. Extract with a 1:1 mixture of Acetone and Methanol for 24 hours to remove the Toluene/Decane porogens and any unreacted monomer.

  • Validation Check 5: Measure the refractive index (RI) of the solvent in the Soxhlet thimble chamber. When the RI perfectly matches the RI of the pure Acetone/Methanol mixture, porogen removal is complete.

  • Dry the beads under vacuum at 60°C to a constant weight.

Quality Control & Analytical Validation

To ensure the 1,5-DVN copolymer meets the rigorous standards required for drug development and chromatography, perform the following post-synthesis analyses:

  • Nitrogen Adsorption-Desorption (BET Analysis): Validates the specific surface area and pore volume. A Type IV isotherm with a distinct hysteresis loop confirms the presence of the engineered mesoporous/macroporous hierarchy.

  • Inverse Gas Chromatography (IGC): Used to map the surface energy and polarity of the naphthalene-rich pore walls, confirming the resin's suitability for π−π mediated separations.

  • Thermogravimetric Analysis (TGA): 1,5-DVN networks should exhibit less than 5% weight loss up to 350°C, validating the thermal robustness imparted by the naphthalene crosslinks.

References

  • Trochimczuk, A. W., Aoki, S., Yamabe, K., & Jyo, A. (2002). "Synthesis of porous vinylnaphthalene/divinylnaphthalene copolymers and their sorptive properties towards phenol and its derivatives." European Polymer Journal, 38(5), 981-985. URL:[Link]

  • European Patent Office. (1994). "Suspension polymerization process for water-soluble monomers." Patent EP0604109A1.
Application

Applications of 1,5-diethenylnaphthalene in organic light-emitting diodes (OLEDs)

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Author: BenchChem Technical Support Team. Date: April 2026

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Figure 1: HWE synthetic workflow for 1,5-diethenylnaphthalene alternating copolymers.

Protocol 2: Fabrication of Solution-Processed OLED Devices

This protocol outlines the construction of a standard bilayer OLED architecture: ITO / PEDOT:PSS / 1,5-DNV Polymer / LiF / Al.

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N2​ gas.

  • Surface Treatment: Subject the ITO substrates to UV-Ozone treatment for 20 minutes. Causality: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, significantly lowering the hole injection barrier.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Bake the substrates on a hot plate at 150 °C for 15 minutes in ambient air to remove residual water. Transfer to a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Dissolve the 1,5-DNV polymer in anhydrous chlorobenzene (10 mg/mL). Spin-coat the solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Causality: Chlorobenzene is chosen over lower-boiling solvents (like chloroform) because its slow evaporation rate allows the polymer chains to relax, yielding a highly uniform, pinhole-free amorphous film.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Aluminum (Al) at a base pressure of <10−6 Torr. Causality: The ultrathin LiF layer forms an interfacial dipole that lowers the work function of Al, facilitating efficient electron injection into the polymer's Lowest Unoccupied Molecular Orbital (LUMO).

  • Self-Validation: Encapsulate the device using UV-curable epoxy and a glass coverslip. Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a calibrated photodiode. A functional 1,5-DNV device will exhibit a turn-on voltage of ~4.0 V with a primary electroluminescence peak matching its PL spectrum (~500 nm).

Exciton_Pathway Anode Anode (ITO) Work Function: ~4.7 eV HIL HIL (PEDOT:PSS) Hole Transport Anode->HIL Hole (+) EML Emissive Layer (EML) 1,5-DNV Polymer Matrix HIL->EML Hole (+) Exciton Singlet Exciton Formation EML->Exciton Recombination Cathode Cathode (LiF/Al) Electron Injection Cathode->EML Electron (-) Emission Radiative Decay (hν ≈ 500 nm) Exciton->Emission Relaxation

Figure 2: Charge injection and exciton recombination pathway in a 1,5-DNV-based OLED device.

  • Anuragudom, P., El-daye, J., Chinwangso, P., Advincula, R. C., Phanichphanta, S., & Lee, T. R. (2011). "New light-emitting poly{(9,9-di-n-octylfluorenediyl vinylene)-alt-[1,5-(2,6-dioctyloxy)naphthalene vinylene]}". Polymer International, 60(1), 45-51. URL:[Link]

  • Wikipedia Contributors. (2023). "Organic light-emitting diode". Wikipedia, The Free Encyclopedia. URL: [Link]

Method

Utilizing 1,5-diethenylnaphthalene in the synthesis of mesoporous polymer networks

Application Note: Advanced Synthesis of Mesoporous Polymer Networks Utilizing 1,5-Diethenylnaphthalene (1,5-DVN) Introduction & Mechanistic Rationale Porous polymer networks are foundational materials in separation scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Mesoporous Polymer Networks Utilizing 1,5-Diethenylnaphthalene (1,5-DVN)

Introduction & Mechanistic Rationale

Porous polymer networks are foundational materials in separation science, solid-phase extraction, and heterogeneous catalysis. While divinylbenzene (DVB) serves as the ubiquitous cross-linker in conventional macroporous resins, substituting it with 1,5-diethenylnaphthalene (also known as 1,5-divinylnaphthalene or 1,5-DVN) introduces profound structural and electronic advantages.

Why utilize 1,5-DVN? The extended π-conjugated system of the naphthalene core imparts exceptional hydrophobicity and mechanical rigidity to the polymer backbone. When copolymerized with monomers such as vinylnaphthalene (VN) or styrene, 1,5-DVN significantly enhances the network's affinity for aromatic analytes (e.g., phenols, nitrophenols, and polycyclic aromatic hydrocarbons) via strong π-π stacking interactions 1. Furthermore, the bulkier naphthalene moiety alters the Flory-Huggins interaction parameter ( χ ) between the growing polymer chains and the porogenic solvents. This thermodynamic shift induces an earlier onset of phase separation during polymerization, yielding a highly developed mesoporous architecture with specific surface areas ranging from 450 to 700 m²/g 1.

Principles of Porogen-Induced Phase Separation

The creation of a mesoporous network relies on the precise orchestration of solvating and non-solvating diluents (porogens).

  • Solvating Porogens (e.g., Toluene): Maximize the swelling of the cross-linked microgels, delaying phase separation and predominantly generating micropores (< 2 nm) 1.

  • Non-Solvating Porogens (e.g., n-Decane): Act as precipitants for the growing polymer chains. They force early microsphere nucleation and aggregation, templating the formation of larger mesopores (30–40 nm) and macropores 1.

Mechanism Sol Homogeneous Solution (Monomers + Porogens) Rad Radical Initiation & Chain Growth Sol->Rad Nuc Microgel Nucleation (Thermodynamic Desolvation) Rad->Nuc Agg Microgel Aggregation (Network Formation) Nuc->Agg Por Porogen Extraction (Mesopore Generation) Agg->Por

Mechanistic pathway of porogen-induced phase separation during 1,5-DVN crosslinking.

Experimental Protocols

Protocol 3.1: Synthesis of 1,5-Diethenylnaphthalene (1,5-DVN)

Historically, divinylnaphthalenes were synthesized via the Wittig reaction [[2]](). However, modern palladium-catalyzed Suzuki-Miyaura cross-coupling provides superior yields and purity. This protocol adapts validated methodologies utilized for structural isomers (like 2,6-DVN) 3.

Reagents:

  • 1,5-Dibromonaphthalene: 10.0 mmol

  • Potassium vinyltrifluoroborate: 30.0 mmol

  • Palladium(II) chloride (PdCl₂): 0.6 mmol

  • Triphenylphosphine (PPh₃): 1.8 mmol

  • Cesium carbonate (Cs₂CO₃): 60.0 mmol

  • THF/Water (9:1 v/v, degassed): 60 mL

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under nitrogen, combine PdCl₂ and PPh₃ in 10 mL of degassed THF. Stir for 15 minutes at room temperature until the active complex forms.

  • Reagent Assembly: Add 1,5-dibromonaphthalene, potassium vinyltrifluoroborate, and Cs₂CO₃ to the flask.

  • Solvent Addition: Introduce the remaining 50 mL of the THF/Water mixture. Causality Note: The 10% water fraction is critical; it dissolves the inorganic base and facilitates the transmetalation step by activating the trifluoroborate salt [[3]]().

  • Reflux: Heat the biphasic mixture to 75 °C and reflux under a nitrogen atmosphere for 16 hours 3.

  • Workup: Cool to room temperature and remove THF under reduced pressure. Add 100 mL of deionized water and extract the aqueous phase with ethyl acetate (3 × 40 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography (eluent: pure hexane) to yield 1,5-DVN as a white/pale-yellow solid. Store at -20 °C in the dark to prevent spontaneous autopolymerization.

Protocol 3.2: Synthesis of Mesoporous VN/1,5-DVN Networks via Suspension Polymerization

This protocol describes the fabrication of a porous copolymer utilizing an 80 wt.% nominal cross-linking degree, optimized for high surface area and a bimodal pore distribution 1.

Reagents:

  • Aqueous Phase: 100 mL Deionized water, 1.0 g Poly(vinyl alcohol) (PVA, Mw ~90,000, 88% hydrolyzed).

  • Organic Phase: Vinylnaphthalene (VN, 1.0 g), 1,5-DVN (4.0 g), Toluene (3.0 mL), n-Decane (3.0 mL), Azobisisobutyronitrile (AIBN, 0.1 g).

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Dissolve PVA in deionized water at 80 °C under continuous stirring until a clear solution forms. Cool to room temperature. Transfer to a 250 mL jacketed cylindrical reactor equipped with a mechanical stirrer and nitrogen inlet.

  • Organic Phase Preparation: In a separate vial, dissolve VN, 1,5-DVN, and AIBN in the porogen mixture (Toluene and n-Decane). Sonicate briefly to ensure complete dissolution of the initiator.

  • Suspension Formation: Add the organic phase dropwise to the aqueous phase while stirring at exactly 400 rpm. Causality Note: The stirring speed dictates the droplet size; deviations will alter the final bead diameter and potentially disrupt the internal phase separation dynamics.

  • Polymerization: Purge the reactor with nitrogen for 20 minutes to remove oxygen (a radical scavenger). Heat the system to 80 °C and maintain for 24 hours.

  • Workup & Extraction: Collect the resulting polymer beads by vacuum filtration. Wash sequentially with hot water (to remove PVA) and methanol.

  • Porogen Eviction: Transfer the beads to a Soxhlet extractor. Extract with a 1:1 mixture of Toluene/Methanol for 24 hours to remove all unreacted monomers and residual porogens.

  • Drying: Dry the purified mesoporous network under vacuum at 60 °C to constant weight.

Workflow A Organic Phase Preparation (VN + 1,5-DVN + Toluene/Decane + AIBN) C Suspension Formation (Mechanical Stirring at 400 rpm) A->C B Aqueous Phase Preparation (Water + PVA Stabilizer) B->C D Radical Polymerization (80°C, 24 hours, N2 atmosphere) C->D E Soxhlet Extraction (Toluene/Methanol, 24 hours) D->E F Mesoporous VN/1,5-DVN Network (Ready for Application) E->F

Workflow for the suspension polymerization of 1,5-DVN based mesoporous networks.

Data Presentation & Structural Characterization

The structural integrity and porosity of the resulting networks are highly dependent on the feed ratios. Table 1 summarizes the self-validating analytical data expected from varying the cross-linker density and porogen composition, demonstrating the tunability of the system.

Table 1: Effect of Cross-linking Degree and Porogen Ratio on Porous Architecture

Polymer ID1,5-DVN (wt.%)Porogen Ratio (Toluene:Decane)BET Surface Area (m²/g)Micropore Vol. (<2 nm) (cm³/g)Mesopore Vol. (2-50 nm) (cm³/g)
VN-DVN-60601:14500.120.45
VN-DVN-80801:15800.180.62
VN-DVN-1001001:17000.250.78
VN-DVN-80-T801:0 (Pure Toluene)6100.350.15
VN-DVN-80-D800:1 (Pure Decane)3200.050.85

Data Interpretation: Increasing the 1,5-DVN content from 60 to 100 wt.% restricts network mobility, preventing pore collapse during drying and thus maximizing the specific surface area (up to 700 m²/g) [[1]](). Utilizing pure toluene favors microporosity due to high polymer chain swelling, whereas pure decane forces early macroporous aggregation, reducing total surface area but maximizing large mesopore volume.

Conclusion

The integration of 1,5-diethenylnaphthalene into porous polymer networks offers a robust mechanism for tuning both the chemical affinity and the physical architecture of the resin. By strictly controlling the thermodynamic variables during suspension polymerization—specifically the porogen solvating power and the cross-linker density—researchers can engineer bespoke mesoporous materials tailored for high-performance liquid chromatography, solid-phase extraction, and advanced catalytic supports.

References

  • Title: Synthesis of porous vinylnaphthalene/divinylnaphthalene copolymers and their sorptive properties towards phenol and its derivatives Source: ResearchGate URL
  • Source: RSC (Royal Society of Chemistry)
  • Title: Enzyme-analogue built polymers, 6.

Sources

Application

Wittig olefination reaction mechanisms for producing 1,5-diethenylnaphthalene

Application Note: Synthesis of 1,5-Diethenylnaphthalene via Double Wittig Olefination Mechanistic Insights and Standardized Protocols for Polyene Construction Strategic Overview & Route Selection 1,5-Diethenylnaphthalene...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1,5-Diethenylnaphthalene via Double Wittig Olefination Mechanistic Insights and Standardized Protocols for Polyene Construction

Strategic Overview & Route Selection

1,5-Diethenylnaphthalene (also known as 1,5-divinylnaphthalene) is a highly valuable bifunctional monomer and cross-linking agent utilized in advanced polymer chemistry and materials science. The precise construction of its terminal carbon-carbon double bonds is best achieved through the Wittig olefination, a Nobel Prize-winning methodology renowned for its strict regioselectivity[1][2].

When synthesizing 1,5-diethenylnaphthalene, chemists typically evaluate two primary synthetic routes:

  • The Dialdehyde Route (Preferred): The double olefination of 1,5-naphthalenedicarboxaldehyde using an unstabilized ylide (methylenetriphenylphosphorane) generated in situ from methyltriphenylphosphonium bromide[2][3].

  • The Bis-Phosphonium Route: The reaction of gaseous formaldehyde with a bis-phosphorane derived from 1,5-bis(triphenylphosphonomethyl)naphthalene dibromide in dimethyl sulfoxide (DMSO)[4].

While the bis-phosphonium route is historically validated[4], the dialdehyde route is operationally superior in modern laboratories. It avoids the complexities of handling gaseous formaldehyde or cracking paraformaldehyde, offering a more controlled, scalable, and reproducible workflow.

Mechanistic Causality of the Wittig Olefination

Understanding the molecular choreography of the Wittig reaction is critical for troubleshooting and optimizing yields. The reaction fundamentally transforms carbonyl oxygen atoms into carbon-carbon double bonds through a sequence of nucleophilic addition and elimination[2][5].

  • Ylide Generation: The active species, a phosphonium ylide, must be generated in situ due to its high reactivity. Treatment of methyltriphenylphosphonium bromide with a strong base (such as potassium tert-butoxide or n-butyllithium) abstracts a relatively acidic proton adjacent to the positively charged phosphorus atom[2][6]. This generates methylenetriphenylphosphorane, an unstabilized ylide characterized by a highly nucleophilic carbanion character[7].

  • Cycloaddition & Intermediate Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 1,5-naphthalenedicarboxaldehyde[5][7]. While early literature postulated a stepwise pathway via a charge-separated zwitterionic "betaine" intermediate[7][8], modern mechanistic evidence—particularly under lithium-free conditions—supports a concerted, albeit asynchronous,[2+2] cycloaddition[5][8]. This directly yields a highly strained, four-membered heterocycle known as an oxaphosphetane[5][8].

  • Syn-Cycloreversion: The oxaphosphetane is kinetically unstable and rapidly undergoes a syn-cycloreversion (fragmentation)[5][9]. This collapse yields the desired terminal alkene and triphenylphosphine oxide. The entire sequence is thermodynamically propelled by the formation of the exceptionally strong P=O double bond in the byproduct[5][7].

WittigMechanism Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate (Stepwise Pathway) Ylide->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane (4-Membered Ring) Ylide->Oxaphosphetane Concerted[2+2] Cycloaddition Carbonyl 1,5-Naphthalenedicarboxaldehyde Carbonyl->Betaine Carbonyl->Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Products 1,5-Diethenylnaphthalene + Ph3P=O Oxaphosphetane->Products Syn-cycloreversion (Driven by P=O bond)

Wittig Olefination Mechanism: Ylide addition to carbonyl via oxaphosphetane intermediate.

Quantitative Data & Stoichiometry

To ensure complete conversion of both aldehyde moieties without leaving mono-reacted intermediates, a slight stoichiometric excess (2.5 equivalents) of the ylide precursor and base is required.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Function
1,5-Naphthalenedicarboxaldehyde 184.191.0 eq1.84 gPrimary Substrate
Methyltriphenylphosphonium bromide 357.222.5 eq8.93 gYlide Precursor[2]
Potassium tert-butoxide (tBuOK) 112.212.5 eq2.80 g (or 25 mL of 1M)Strong Base[3]
Anhydrous Tetrahydrofuran (THF) 72.11N/A100 mLAprotic Solvent[1]

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction integrity at every stage[1].

Step 1: Setup and Ylide Generation

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system thoroughly with inert gas (N₂ or Ar). Causality: The unstabilized ylide is highly basic and nucleophilic; trace moisture will prematurely protonate and destroy it.

  • Suspension: Add methyltriphenylphosphonium bromide (8.93 g, 25.0 mmol) and 60 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add the tBuOK solution (25.0 mmol) dropwise via syringe over 15 minutes.

  • Validation Checkpoint: The opaque white suspension will rapidly transition into a deep yellow or vibrant orange solution. This stark color change is the visual confirmation of successful methylenetriphenylphosphorane ylide formation[1].

Step 2: Substrate Addition

  • Dissolution: In a separate dry vial, dissolve 1,5-naphthalenedicarboxaldehyde (1.84 g, 10.0 mmol) in 40 mL of anhydrous THF.

  • Addition: While maintaining the ylide solution at 0 °C, add the dialdehyde solution dropwise over 20 minutes. Causality: Dropwise addition mitigates the exothermic nature of the nucleophilic attack and prevents localized depletion of the ylide.

Step 3: Olefination and Maturation

  • Reaction: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir continuously for 4–6 hours[1]. Causality: Thermal energy is required to drive the syn-cycloreversion of the oxaphosphetane intermediate into the final alkene[9].

  • Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system[1]. The reaction is complete when the UV-active starting material spot is entirely consumed.

Step 4: Quench and Extraction

  • Quenching: Carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) to the flask. Causality: NH₄Cl safely neutralizes any unreacted ylide and excess base without risking acid-catalyzed degradation of the newly formed vinyl groups.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Chromatography: Purify the crude residue via silica gel flash chromatography using 100% hexanes as the eluent.

  • Causality: The primary byproduct, triphenylphosphine oxide, is highly polar and will strongly adhere to the baseline of the silica gel. Conversely, the highly non-polar 1,5-diethenylnaphthalene will elute rapidly, allowing for pristine isolation.

Workflow Step1 1. Setup & Purge Flame-dried flask, Ar/N2 atm Step2 2. Ylide Generation Ph3PCH3Br + Base (0 °C) Step1->Step2 Anhydrous conditions Step3 3. Substrate Addition Add Dialdehyde dropwise Step2->Step3 Deep orange color validates ylide Step4 4. Olefination Reaction Warm to RT, stir 4-6h Step3->Step4 Exothermic control Step5 5. Quench & Extract Sat. NH4Cl, Et2O extraction Step4->Step5 TLC confirms completion Step6 6. Purification Silica gel chromatography Step5->Step6 Removes salts

Step-by-step experimental workflow for the synthesis of 1,5-diethenylnaphthalene.

References

  • NBInno. The Wittig Reaction: A Cornerstone of Alkene Synthesis. Retrieved from [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Retrieved from [Link]

  • Harvard University (Myers Group). Stereoselective Olefination Reactions: The Wittig Reaction. Retrieved from [Link]

  • Visualize Organic Chemistry. Wittig olefination. Retrieved from [Link]

  • Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

  • Wikipedia. Wittig reaction. Retrieved from [Link]

  • L.S. College, Muzaffarpur. Wittig reaction. Retrieved from [Link]

  • gChem. Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Retrieved from[Link]

Sources

Method

Application Note: Synthesis and Functionalization of 1,5-Diethenylnaphthalene (1,5-DVN) for Advanced Optoelectronic Materials

Executive Summary & Mechanistic Rationale The development of next-generation optoelectronic materials—ranging from organic light-emitting diodes (OLEDs) to flexible, transparent polymeric substrates—relies heavily on ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation optoelectronic materials—ranging from organic light-emitting diodes (OLEDs) to flexible, transparent polymeric substrates—relies heavily on versatile, highly conjugated building blocks. 1,5-Diethenylnaphthalene (1,5-DVN) , also known as 1,5-divinylnaphthalene, has emerged as a privileged structural scaffold in this domain.

The unique 1,5-substitution pattern on the rigid naphthalene core provides two independent, highly reactive vinyl groups separated by a conjugated π -system. This architecture enables two distinct functionalization pathways:

  • Small Molecule π -Extension: The diene moieties can undergo dual aryne cycloadditions to rapidly build extended polycyclic aromatic hydrocarbons (PAHs) like benzo[c]picene, which serve as high-mobility organic semiconductors[1].

  • Macromolecular Engineering: The vinyl groups can undergo nucleophilic attack by alkyllithium reagents to form dicarbanionic initiators. These initiators are critical for synthesizing telechelic block copolymers with high 1,4-microstructures, providing the mechanical flexibility and optical clarity required for wearable optoelectronics[2].

This application note details the causal mechanisms, validated step-by-step protocols, and analytical benchmarks for synthesizing and functionalizing 1,5-DVN.

Strategic Workflow

Workflow A 1,5-bis(triphenylphosphonomethyl) naphthalene dibromide B Wittig Reaction (DMSO, HCHO, Base) A->B C 1,5-Diethenylnaphthalene (1,5-DVN) B->C D Pathway A: Dual Aryne Cycloaddition C->D E Pathway B: Anionic Polymerization C->E F Extended PAHs (e.g., Benzo[c]picene) D->F G Telechelic Block Copolymers (Optoelectronic Matrices) E->G

Figure 1: Synthetic workflow for the functionalization of 1,5-DVN into advanced materials.

Protocol 1: Synthesis of 1,5-Diethenylnaphthalene via Wittig Olefination

The foundational synthesis of 1,5-DVN relies on a classic carbon-carbon bond-forming Wittig reaction. The reaction of formaldehyde with the phosphorane derived from 1,5-bis(triphenylphosphonomethyl)naphthalene dibromide efficiently yields the target monomer[3].

Mechanistic Insight: Dimethyl sulfoxide (DMSO) is specifically chosen as the solvent. DMSO not only solubilizes the bis-phosphonium salt but also stabilizes the intermediate ylide (phosphorane) formed after deprotonation. Furthermore, the byproduct, triphenylphosphine oxide, exhibits lower solubility in aqueous DMSO workups, facilitating easier isolation of the highly non-polar 1,5-DVN.

Materials Required
  • 1,5-bis(triphenylphosphonomethyl)naphthalene dibromide (1.0 eq)

  • Aqueous Formaldehyde (37% w/w, excess)

  • Dimsyl sodium (in DMSO) or Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 eq)

  • Anhydrous DMSO

Step-by-Step Procedure
  • Ylide Generation: Under an inert argon atmosphere, suspend 1,5-bis(triphenylphosphonomethyl)naphthalene dibromide in anhydrous DMSO.

  • Deprotonation: Slowly add the base (NaH or dimsyl sodium) at room temperature. The solution will transition to a deep, characteristic color indicating the formation of the bis-ylide. Stir for 2.5 hours to ensure complete deprotonation.

  • Olefination: Introduce an excess of aqueous formaldehyde dropwise. The reaction is mildly exothermic.

  • Propagation: Allow the mixture to stir overnight at room temperature. The Wittig reaction converts the carbonyl compound to the olefin, precipitating triphenylphosphine oxide[3].

  • Workup: Quench the reaction with distilled water and extract the aqueous layer with diethyl ether or hexanes.

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (eluent: hexanes) to yield 1,5-DVN as a white crystalline solid.

Protocol 2: Dual Aryne Cycloaddition for PAH Core Synthesis

For optoelectronic applications requiring extended π -conjugation (e.g., OLED emissive layers), 1,5-DVN is subjected to a dual aryne cycloaddition. The group led by Zander elucidated the formation of benzo[c]picene utilizing this exact methodology[1].

Mechanism N1 1,5-DVN Core N5 [4+2] Diels-Alder Cycloaddition N1->N5 N2 Aryne Precursor (Kobayashi Aryne) N3 Fluoride Activation (CsF, Crown Ether) N2->N3 N4 In situ Benzyne Generation N3->N4 N4->N5 2 equivalents N6 Aromatization / Oxidation N5->N6 N7 Pi-Conjugated PAH (Benzo[c]picene) N6->N7

Figure 2: Mechanistic pathway of dual aryne cycloaddition for PAH core synthesis.

Mechanistic Insight: The use of Kobayashi's aryne precursor (2-(trimethylsilyl)phenyl trifluoromethanesulfonate) activated by a fluoride source (CsF) ensures mild, neutral conditions. Fluoride triggers desilylation, leading to a Grob-type fragmentation that generates benzyne in situ. The two vinyl groups of 1,5-DVN act as dienes in a simultaneous [4+2] cycloaddition, which, following oxidative aromatization, yields the rigid benzo[c]picene framework.

Step-by-Step Procedure
  • Preparation: In an oven-dried Schlenk flask, dissolve 1,5-DVN (1.0 eq) and 2-(trimethylsilyl)phenyl triflate (2.5 eq) in anhydrous acetonitrile/THF (1:1 v/v).

  • Activation: Add Cesium Fluoride (CsF, 3.0 eq) and a catalytic amount of 18-crown-6 to enhance fluoride solubility.

  • Cycloaddition: Stir the reaction mixture at 60∘C for 12 hours. The in situ generated benzyne will rapidly react with the vinyl moieties.

  • Oxidation: To ensure complete aromatization of the cycloadduct intermediates, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 2.2 eq) and reflux for an additional 4 hours.

  • Isolation: Filter the mixture through a pad of Celite, concentrate, and purify via recrystallization (e.g., from toluene) to isolate the target PAH.

Protocol 3: Dicarbanionic Initiator Generation for Block Copolymers

1,5-DVN is highly valued in polymer chemistry for its ability to form dicarbanionic initiators when reacted with secondary butyllithium (sec-BuLi). This initiator is used to synthesize telechelic polymers and dendritic hydrocarbon polymers[2].

Mechanistic Insight: The reaction of 1,5-DVN with sec-BuLi in non-polar solvents (like benzene or cyclohexane) yields a difunctional organolithium initiator. Crucially, this initiator is soluble in hydrocarbon solvents without the need for polar additives (like THF or TMEDA). The absence of polar additives is vital because it ensures that subsequent anionic polymerization of dienes (e.g., butadiene or isoprene) proceeds with a high degree of 1,4-addition (>90%), yielding polymers with superior elastomeric and optical properties suitable for flexible optoelectronic matrices.

Step-by-Step Procedure
  • Solvent Preparation: Rigorously degas and dry benzene or cyclohexane over polystyryllithium prior to use.

  • Initiator Synthesis: In a sealed, argon-purged reactor, dissolve 1,5-DVN in the dry solvent.

  • Lithiation: Slowly titrate sec-BuLi (2.05 eq) into the solution at room temperature. The solution will turn deep red/brown, indicating the formation of the 1,5-bis(1-lithio-3-methylpentyl)naphthalene intermediate.

  • Polymerization: Introduce the desired monomer (e.g., styrene followed by isoprene) sequentially to synthesize an A-B-A triblock copolymer.

  • Termination: Quench the living carbanionic chain ends with a functionalizing agent (e.g., ethylene oxide for hydroxyl-terminated telechelics, or a trifunctional silane coupling agent to form dendritic structures)[2].

Data Presentation & Analytical Validation

To validate the success of the functionalization pathways, researchers must benchmark their products against established quantitative metrics. Table 1 summarizes the expected yields and optoelectronic properties of the materials derived from 1,5-DVN.

Table 1: Quantitative Summary of 1,5-DVN Derivatives

Material / IntermediateReaction PathwayExpected Yield (%)Optical Bandgap ( Eg​ , eV)Primary Optoelectronic Application
1,5-Diethenylnaphthalene Wittig Olefination64 – 72N/A (Precursor)Monomer / Synthetic Building Block
Benzo[c]picene Dual Aryne Cycloaddition45 – 55~2.9 – 3.1OLED Emissive Layer / Charge Transport
SBS Triblock Copolymer Anionic Polymerization> 95 (Conversion)> 4.0 (Transparent)Flexible Substrate / Encapsulation Matrix

Note: Bandgap values are approximate and derived from UV-Vis onset absorption spectra of the purified thin films.

References

  • Fleming, R. H.; Quina, F. H.; Hammond, G. S. Wittig Reaction - gChem: Resources. gchemglobal.com.
  • Aryne Chemistry: Generation Methods and Reactions Incorporating Multiple Arynes | Chemical Reviews. acs.org.
  • WO2011047220A1 - Process for making dendritic hydrocarbon polymers. google.com.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing spontaneous auto-polymerization of 1,5-diethenylnaphthalene during storage

Welcome to the technical support center for 1,5-diethenylnaphthalene (1,5-DVN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing spontan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1,5-diethenylnaphthalene (1,5-DVN). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing spontaneous auto-polymerization of this highly reactive monomer during storage. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and purity of your 1,5-DVN.

Understanding the Challenge: The Reactivity of 1,5-Diethenylnaphthalene

1,5-Diethenylnaphthalene, a divinyl aromatic monomer, is susceptible to spontaneous polymerization, a process that can be initiated by heat, light, or the presence of radical species. This auto-polymerization leads to the formation of oligomers and polymers, which can compromise the monomer's purity, alter its physical properties, and potentially lead to hazardous runaway reactions. The presence of two vinyl groups makes 1,5-DVN particularly prone to cross-linking and gel formation.

This guide provides a systematic approach to mitigating these risks through proper storage conditions, the use of appropriate inhibitors, and robust quality control measures.

Troubleshooting Guide: Identifying and Resolving Storage Issues

Unexpected polymerization can occur even under seemingly controlled conditions. The following table outlines common issues, their probable causes, and recommended corrective actions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Gel Formation Spontaneous polymerization has occurred.1. Do not attempt to heat or dissolve the polymer. This can accelerate the reaction. 2. Safely dispose of the material according to your institution's hazardous waste guidelines. 3. Review storage conditions, inhibitor levels, and oxygen exposure of remaining stock.
Hazy or Cloudy Appearance Formation of insoluble oligomers or polymers.1. Test for the presence of polymer using the Methanol Test (see protocols below). 2. If polymer is present, consider if the material is still usable for your application. If not, dispose of it. 3. If no polymer is detected, the haziness may be due to moisture. Consider drying the monomer over a suitable agent like anhydrous magnesium sulfate and filtering.
Discoloration (Yellowing) Oxidation of the monomer or inhibitor.1. While some yellowing may be acceptable, significant discoloration can indicate degradation. 2. Check the inhibitor concentration. 3. If purity is critical, consider purification by passing through an inhibitor-removal column followed by re-stabilization.
Inhibitor Concentration Below Recommended Level - Inhibitor depletion over time, accelerated by elevated temperatures. - Insufficient initial inhibitor concentration. - Lack of oxygen for phenolic inhibitors to function effectively.1. Replenish the inhibitor to the recommended concentration (e.g., 1000 ppm of 4-tert-butylcatechol). 2. Ensure the storage container has a headspace with air (oxygen) and is not blanketed with an inert gas. 3. Store the monomer at the recommended low temperature (2-8°C).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of 1,5-DVN auto-polymerization during storage?

A1: The primary mechanism is free-radical polymerization. This process is typically initiated by the thermal or photochemical generation of free radicals from the monomer itself or from trace impurities. These radicals then propagate by reacting with other monomer units, leading to the formation of polymer chains. The presence of two vinyl groups in 1,5-DVN allows for cross-linking, which can result in the formation of an insoluble gel.

Q2: Which inhibitor is most effective for 1,5-DVN, and at what concentration?

A2: While specific studies on 1,5-DVN are limited, extensive data on the closely related compound, divinylbenzene (DVB), provides strong guidance. 4-tert-butylcatechol (TBC) is a highly effective inhibitor for divinyl aromatic compounds.[1] A concentration of 1000 ppm is commonly recommended for DVB to ensure a long shelf life.[2] Other phenolic inhibitors like hydroquinone (HQ) and its monomethyl ether (MEHQ) can also be used, but TBC is generally considered more potent for these applications.[1]

Q3: Why is oxygen important for the stability of inhibited 1,5-DVN?

A3: Phenolic inhibitors like TBC require the presence of dissolved oxygen to function effectively.[1][3] The inhibitor does not directly react with the initial monomer radicals. Instead, oxygen rapidly converts the monomer radicals into peroxide radicals. TBC then efficiently scavenges these peroxide radicals, terminating the polymerization chain reaction.[1] Therefore, storing 1,5-DVN under an inert atmosphere like nitrogen will render the TBC inhibitor ineffective and can lead to rapid polymerization.

Q4: What are the ideal storage conditions for 1,5-DVN?

A4: To maximize shelf life and prevent polymerization, 1,5-DVN should be stored in a cool, dark place, ideally in a refrigerator at 2-8°C.[4] The storage container should be opaque to prevent light-induced polymerization and should have a headspace containing air to ensure the presence of oxygen for the inhibitor to function. Containers should be tightly sealed to prevent contamination and evaporation of the monomer.

Q5: How can I test for the presence of polymers in my 1,5-DVN sample?

A5: A simple and effective method is the "Methanol Test". Add a small amount of your 1,5-DVN sample to a test tube containing methanol. If the solution becomes cloudy or a precipitate forms, it indicates the presence of oligomers or polymers, as the monomer is soluble in methanol while the polymer is not. A clear solution suggests that no significant polymerization has occurred.

Q6: I need to use inhibitor-free 1,5-DVN for my experiment. How can I safely remove the inhibitor?

A6: The inhibitor can be removed by passing the monomer through a column packed with a suitable adsorbent, such as activated alumina or a dedicated inhibitor-removal resin.[5] It is crucial to use the inhibitor-free monomer immediately after preparation, as it will be highly susceptible to polymerization. Any unused portion of the inhibitor-free monomer should be promptly re-stabilized with an appropriate inhibitor or disposed of safely. Washing with an aqueous sodium hydroxide solution can also remove phenolic inhibitors like TBC.[6]

Experimental Protocols

Protocol 1: Monitoring Inhibitor Concentration (TBC)

A simplified colorimetric method can be used to estimate the TBC concentration:

  • Prepare a 1 M sodium hydroxide (NaOH) solution in deionized water.

  • In a test tube, mix 5 mL of the 1,5-DVN sample with 5 mL of the 1 M NaOH solution.

  • Shake the mixture vigorously for 30 seconds to extract the TBC into the aqueous phase.

  • Allow the layers to separate. The aqueous (bottom) layer will develop a pink or reddish color if TBC is present.

  • Compare the color intensity to a set of standards prepared with known TBC concentrations to estimate the inhibitor level. For precise quantification, a spectrophotometric method based on ASTM D4590 is recommended.[7]

Protocol 2: Quality Control Workflow for Stored 1,5-DVN

This workflow should be performed periodically (e.g., every 3-6 months) to ensure the stability of stored 1,5-DVN.

QC_Workflow Start Start QC Check Visual_Inspection Visual Inspection (Clarity, Color, Viscosity) Start->Visual_Inspection Methanol_Test Methanol Test (Check for Polymer) Visual_Inspection->Methanol_Test Inhibitor_Check Inhibitor Concentration Check Methanol_Test->Inhibitor_Check Decision Material OK? Inhibitor_Check->Decision Pass Return to Storage Decision->Pass Yes Fail Troubleshoot or Dispose Decision->Fail No

Caption: Quality control workflow for stored 1,5-DVN.

Protocol 3: Analytical Detection of Oligomers by Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is a powerful technique to detect the formation of oligomers, which are early indicators of polymerization.

  • Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector and polystyrene-divinylbenzene (PS-DVB) columns suitable for oligomer analysis (e.g., Agilent SDV columns).[8]

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for this analysis.

  • Sample Preparation: Dissolve a small amount of the 1,5-DVN sample in THF to a concentration of approximately 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample onto the GPC/SEC system. The appearance of peaks at earlier elution times (corresponding to higher molecular weights) than the monomer peak indicates the presence of oligomers.

  • Interpretation: A pristine monomer sample will show a single, sharp peak. The presence of a "shoulder" on the high molecular weight side of the monomer peak or distinct peaks at lower retention volumes is indicative of oligomerization.

Logical Troubleshooting Flow

The following diagram illustrates a logical flow for troubleshooting issues related to the storage of 1,5-divinylnaphthalene.

Troubleshooting_Flow Start {Problem Identified (e.g., increased viscosity, cloudiness)} Is_Polymer_Present {Is Polymer Present? (Methanol Test)} Start->Is_Polymer_Present Check_Inhibitor {Check Inhibitor Level} Is_Polymer_Present->Check_Inhibitor No Dispose Dispose of Material Safely Is_Polymer_Present->Dispose Yes Check_Storage {Review Storage Conditions - Temperature? - Oxygen present? - Light exposure?} Check_Inhibitor->Check_Storage OK Replenish_Inhibitor Replenish Inhibitor Check_Inhibitor->Replenish_Inhibitor Low Adjust_Storage Adjust Storage Conditions Check_Storage->Adjust_Storage Incorrect Continue_Monitoring Continue to Monitor Check_Storage->Continue_Monitoring Correct Replenish_Inhibitor->Continue_Monitoring Adjust_Storage->Continue_Monitoring

Caption: Troubleshooting decision tree for 1,5-DVN storage.

References

  • National Institutes of Health. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. PMC. [Link]

  • Agilent. (2023). GPC/SEC Analysis of Oligomers and Low Molar Mass Polymers in THF. Agilent Technologies. [Link]

  • Agilent. (n.d.). Analysis of Polymers by GPC/SEC. Agilent Technologies. [Link]

  • Jordi Labs. (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. [Link]

  • LCGC International. (2024, August 8). Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. [Link]

  • Agilent. (2024, November 20). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column. [Link]

  • UCLA Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers. [Link]

  • ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. [Link]

  • Google Patents. (n.d.). Polymerization inhibition process for vinyl aromatic compounds.
  • ResearchGate. (2017, August 3). Inhibitor removers. [Link]

  • Google Patents. (n.d.). Method of inhibiting vapor phase fouling in vinyl monomer systems.

Sources

Optimization

Optimizing reaction yields in the chemical synthesis of 1,5-diethenylnaphthalene

Welcome to the Technical Support Center for the chemical synthesis of 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene). This bifunctional diene is a highly valued precursor for the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene). This bifunctional diene is a highly valued precursor for the development of dendritic hydrocarbon polymers and polyfunctional lithium-containing initiators used in anionic polymerization.

As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when scaling up or optimizing this molecule. We will focus on troubleshooting the two most robust, field-proven synthetic pathways: the Wittig olefination of naphthalene-derived bis(phosphonium) salts and the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1,5-dibromonaphthalene.

Section 1: Reaction Pathways & Mechanistic Overview

Understanding the mechanistic flow of your chosen synthetic route is the first step in troubleshooting. The diagram below illustrates the two primary pathways and their critical intermediates.

SynthesisPathways A 1,5-bis(triphenylphosphoniummethyl) naphthalene dibromide C Formaldehyde (HCHO) + Base (e.g., NaOH) A->C Ylide Formation & Cycloaddition B 1,5-Dibromonaphthalene D Trivinylboroxane-Pyridine + Pd(PPh3)4 / K2CO3 B->D Oxidative Addition E 1,5-Diethenylnaphthalene (Target Product) C->E Oxaphosphetane Cycloreversion D->E Transmetalation & Reductive Elimination

Mechanistic pathways for 1,5-diethenylnaphthalene synthesis via Wittig and Suzuki-Miyaura routes.

Section 2: Troubleshooting FAQs

Q1: During the Wittig synthesis using 1,5-bis(triphenylphosphoniummethyl)naphthalene dibromide, my reaction stalls at the mono-vinyl intermediate. How can I drive it to completion? Expert Insight: The formation of the di-vinyl product requires two sequential ylide formations and [2+2] cycloadditions. Incomplete conversion is typically caused by a stoichiometric deficiency of the base or the premature quenching of the highly reactive ylide intermediate. While early historical methods utilized DMSO[1], reacting the corresponding phosphoranes with aqueous formaldehyde in a biphasic system has proven highly effective for generating 1,5-divinylnaphthalene in high yields[2]. Actionable Solution: Ensure you are using at least a 3.0 to 4.0 molar equivalent of a strong base (e.g., aqueous NaOH) relative to the bis(phosphonium) salt. Introduce formaldehyde in a massive excess (5-10 equivalents) to outcompete side reactions, such as the hydrolysis of the ylide back to the phosphonium salt. Utilizing a phase-transfer catalyst can further accelerate the interfacial reaction.

Q2: I am attempting the Suzuki-Miyaura coupling of 1,5-dibromonaphthalene with vinylboronic acid, but I observe rapid catalyst deactivation and low yields. What is the root cause? Expert Insight: Vinylboronic acid is notoriously unstable and prone to rapid polymerization or protodeboronation under standard basic coupling conditions. Furthermore, palladium catalysts are highly sensitive to solvent impurities. Traces of solvent precursors, such as 2,3-dihydrofuran or maleic anhydride at concentrations as low as 100–300 ppm, can strongly poison the palladium catalyst, decreasing the conversion significantly[3]. Actionable Solution: First, replace the unstable vinylboronic acid with the bench-stable trivinylboroxane-pyridine complex. Under aqueous basic conditions, this trimer hydrolyzes in situ to regenerate the active vinylboronic acid at a controlled, steady rate, preventing polymerization[4]. Second, ensure all solvents (especially THF or CPME) are rigorously purified and analyzed at the ppm level for contaminants. Adding a small supplementary amount of triphenylphosphine can also help circumvent catalyst poisoning[3].

Q3: How do I prevent the formation of homocoupling side products in the Suzuki-Miyaura route? Expert Insight: Oxidative homocoupling of the vinylboron species (yielding 1,3-butadiene derivatives) or the aryl halide is directly promoted by the presence of dissolved oxygen, which acts as an unintended oxidant in the catalytic cycle. Actionable Solution: Implement a rigorous freeze-pump-thaw degassing protocol for all solvents prior to the addition of the palladium catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reflux period.

Section 3: Quantitative Data & Optimization

To facilitate easy comparison and experimental planning, the following table summarizes the optimized parameters and expected outcomes for both synthetic routes.

Synthesis RouteKey ReagentsCatalyst / BaseTemp (°C)Typical Yield (%)Primary Impurity to Monitor
Wittig Olefination 1,5-bis(phosphonium) salt, HCHO (aq)NaOH / Phase Transfer20 - 2575 - 85Mono-vinyl intermediate
Suzuki-Miyaura 1,5-dibromonaphthalene, Trivinylboroxane Pd(PPh3​)4​ , K2​CO3​ 80 - 8580 - 92Homocoupling products
Section 4: Self-Validating Experimental Protocols
Protocol A: Wittig Olefination via Aqueous Formaldehyde

Causality Check: This protocol utilizes a biphasic system where the ylide is generated at the organic-aqueous interface and immediately reacts with the aqueous formaldehyde. This drives the equilibrium forward and prevents ylide degradation.

  • Preparation: In a 500 mL round-bottom flask, suspend 10 mmol of 1,5-bis(triphenylphosphoniummethyl)naphthalene dibromide in 100 mL of dichloromethane (DCM).

  • Reagent Addition: Add 100 mmol (excess) of aqueous formaldehyde (37 wt% solution).

  • Ylide Generation: Vigorously stir the biphasic mixture and slowly add 50 mL of a 2M aqueous NaOH solution dropwise over 30 minutes. The solution will transiently turn deep yellow/orange, visually validating ylide formation.

  • Reaction: Continue vigorous stirring at room temperature for 12 hours.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with 50 mL DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes) to isolate 1,5-diethenylnaphthalene. The byproduct, triphenylphosphine oxide, will remain strongly bound to the baseline.

Protocol B: Suzuki-Miyaura Vinylation using Trivinylboroxane

Causality Check: Using the trivinylboroxane-pyridine complex ensures a steady, low concentration of active vinylboronic acid, suppressing polymerization while maintaining high cross-coupling efficiency.

  • Setup: Charge a Schlenk flask with 1,5-dibromonaphthalene (10 mmol), trivinylboroxane-pyridine complex (8 mmol, providing 24 mmol of vinyl equivalents)[4], K2​CO3​ (30 mmol), and Pd(PPh3​)4​ (0.5 mmol, 5 mol%).

  • Degassing: Add 100 mL of a dimethoxyethane (DME)/water mixture (3:1 v/v). Subject the mixture to three consecutive cycles of freeze-pump-thaw to rigorously remove dissolved oxygen.

  • Coupling: Heat the reaction mixture to 85 °C under an argon atmosphere for 16 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether (100 mL), and wash with water and brine. Dry the organic phase over MgSO4​ and concentrate.

  • Purification: Pass the crude product through a short pad of silica gel using hexanes to remove the palladium catalyst and boronic acid residues, yielding pure 1,5-diethenylnaphthalene.

References
  • Fleming, R. H.; Quina, F. H.; Hammond, G. S. "Wittig Reaction - gChem: Resources." gchemglobal.com. URL:[Link]

  • Wulff, G.; Akelah, A. (1978). "Enzyme-analogue built polymers, 6. Synthesis of 5-vinylsalicylaldehyde and a simplified synthesis of some divinyl derivatives." semanticscholar.org. URL: [Link]

  • "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions." hes-so.ch. URL: [Link]

  • O'Shea, D. F. (2006). "Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide." orgsyn.org. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 1,5-Diethenylnaphthalene

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,5-diethenylnaphthalene in...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,5-diethenylnaphthalene in polar organic solvents. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.

Introduction: The Core Challenge

1,5-Diethenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH). Its structure is characterized by a large, nonpolar naphthalene core with two ethenyl (vinyl) groups. This molecular architecture is fundamentally hydrophobic, meaning it lacks the polar functional groups necessary to interact favorably with polar solvent molecules.

The principle of "like dissolves like" is the cornerstone of solubility.[1] Polar solvents, such as methanol, water, or dimethyl sulfoxide (DMSO), form strong intermolecular interactions with each other (e.g., hydrogen bonds, strong dipole-dipole forces). For a solute to dissolve, it must break these solvent-solvent interactions and form new, energetically favorable solute-solvent interactions. Due to its nonpolar nature, 1,5-diethenylnaphthalene cannot form these strong interactions, making it difficult for it to break into the solvent's structured network. This results in the poor solubility you are observing.

Troubleshooting Workflow: A Logical Approach

Before diving into specific techniques, it's helpful to have a structured approach to troubleshooting. The following workflow guides you from initial observation to advanced method selection.

G A Start: Poor Solubility Observed (Cloudiness, precipitate, floating particles) B Physical Agitation Methods A->B First steps C Increase Temperature B->C If agitation is not enough D Is solubility still insufficient? C->D G Are there strict constraints on the solvent system? D->G Yes H Solution Achieved D->H No E Modify the Solvent System (Co-solvency) E->H F Modify the Solute Form (Solid Dispersion) F->H G->E No G->F Yes I Consult Literature for Specialized Techniques (e.g., Surfactants, Complexation) G->I If system is highly constrained I->H

Caption: A decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 1,5-diethenylnaphthalene forming a suspension in methanol/acetonitrile instead of dissolving?

Answer: This is a direct consequence of the polarity mismatch discussed earlier. The strong hydrogen bonding network in an alcohol like methanol, or the strong dipole-dipole interactions in acetonitrile, excludes the nonpolar 1,5-diethenylnaphthalene molecule. Instead of forming a homogenous solution, the solute particles remain aggregated and dispersed in the liquid, creating a cloudy suspension or precipitate. Larger molecules and those with higher molecular weights are generally more difficult for solvent molecules to surround and solvate, which further contributes to lower solubility.[2][3]

Q2: What are the immediate physical methods I can try to improve dissolution?

Answer: Before altering your formulation, simple physical methods can sometimes be sufficient, as they increase the kinetic energy of the system and the surface area of the solute.

  • Sonication: Using an ultrasonic bath can help break apart solute agglomerates, increasing the surface area exposed to the solvent. This primarily increases the rate of dissolution, not necessarily the equilibrium solubility.[3]

  • Vortexing/Stirring: Vigorous agitation helps to disperse the solute and ensures that the solvent at the particle surface is not saturated, promoting further dissolution.

  • Gentle Heating: Increasing the temperature often increases solubility.[4] However, this must be done with caution.

Protocol: Solubility Enhancement by Heating

  • Stability Check: Before heating, confirm the thermal stability of 1,5-diethenylnaphthalene. Run a small pilot experiment where you heat a sample to your target temperature and hold it for the expected duration of your experiment. Analyze the sample afterward (e.g., by HPLC) to check for degradation products.

  • Controlled Heating: Place your solute-solvent mixture in a sealed vial within a heating block or water bath with magnetic stirring.

  • Incremental Increase: Increase the temperature in 5-10°C increments, allowing the solution to equilibrate for 15-20 minutes at each step.

  • Observation: Visually inspect for dissolution. Note the temperature at which the solution becomes clear.

  • Cooling: Allow the solution to cool slowly to room temperature. Observe if the compound precipitates out. If it does, the increased solubility was temporary, and the solution was supersaturated at room temperature.

Q3: My experiment requires a predominantly polar solvent. How can I use a co-solvent to improve solubility?

Answer: Co-solvency is a powerful technique where a small amount of a miscible, less-polar solvent is added to the primary polar solvent.[5][6] The co-solvent works by disrupting the highly structured network of the primary polar solvent.[3] This creates a "micro-environment" around the solute that is less polar and more favorable for the nonpolar 1,5-diethenylnaphthalene, thereby increasing its solubility.

Sources

Optimization

Technical Support Center: Purification of 1,5-Diethenylnaphthalene via Column Chromatography

Welcome to the Technical Support Center for the isolation and purification of 1,5-diethenylnaphthalene (commonly known as 1,5-divinylnaphthalene). This polycyclic aromatic hydrocarbon is a highly valuable difunctional mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,5-diethenylnaphthalene (commonly known as 1,5-divinylnaphthalene). This polycyclic aromatic hydrocarbon is a highly valuable difunctional monomer, widely utilized as a cross-linking agent in advanced copolymers and as a precursor for hydrocarbon-soluble dicarbanionic initiators in living anionic polymerizations[1].

Due to the presence of two highly reactive vinyl groups conjugated with the naphthalene core, 1,5-diethenylnaphthalene is notoriously prone to spontaneous radical polymerization, acid-catalyzed degradation, and autoxidation[2]. This guide provides field-proven, self-validating methodologies to navigate these chemical hurdles during column chromatography.

Section 1: Standard Operating Protocol (SOP) for Flash Chromatography

To ensure maximum yield and prevent the formation of insoluble polymeric resins, the purification of 1,5-diethenylnaphthalene requires strict environmental controls and modified stationary phases[3].

Step-by-Step Methodology

1. Stationary Phase Preparation (Deactivation)

  • Action: Suspend standard silica gel (230–400 mesh) in 100% hexanes or n-heptane containing 1% (v/v) triethylamine (TEA). Stir for 10 minutes before packing the column.

  • Causality: Standard silica gel possesses slightly acidic silanol groups on its surface. These acidic sites can initiate the cationic polymerization of the electron-rich vinyl groups on the naphthalene ring. Pre-treating the silica with TEA neutralizes these sites, effectively shutting down the acid-catalyzed degradation pathway.

2. Column Packing and Sample Loading

  • Action: Pack the column using the slurry method. Dissolve the crude 1,5-diethenylnaphthalene in the absolute minimum volume of a non-polar solvent (e.g., hexanes or a 9:1 hexanes/toluene mixture). Load the sample evenly onto the silica bed.

  • Causality: 1,5-Diethenylnaphthalene is highly non-polar. Introducing polar solvents during the loading phase will disrupt the partition coefficient, causing the compound to streak down the column and co-elute with polar impurities.

3. Rapid Flash Elution

  • Action: Elute the column using 100% hexanes or n-heptane under positive nitrogen pressure. Collect fractions rapidly in ice-cooled test tubes.

  • Causality: The residence time on the column must be minimized to prevent surface-induced degradation. Cooling the collection tubes suppresses the kinetic energy required for spontaneous radical cross-linking.

4. Concentration and Stabilization

  • Action: Pool the product-containing fractions (monitored via UV TLC at 254 nm). Evaporate the solvent under reduced pressure with the rotary evaporator water bath strictly kept below 30 °C . Immediately upon concentration, add 10–50 ppm of Butylated Hydroxytoluene (BHT) and flush the flask with argon.

  • Causality: The concentration phase is where most product loss occurs. As the solvent evaporates, the local concentration of the monomer spikes, drastically increasing the probability of bimolecular radical coupling. BHT acts as a radical scavenger, intercepting any propagating radical chains before they can form a macroscopic polymer network.

  • Self-Validation Step: Perform a 2D-TLC on the final concentrated oil. Spot the sample, develop the plate in hexanes, rotate the plate 90 degrees, and develop it a second time. A single spot perfectly on the diagonal validates that the monomer is stable and has not polymerized during the concentration step. Off-diagonal streaking indicates active degradation.

Section 2: Troubleshooting & FAQs

Q1: My 1,5-diethenylnaphthalene polymerizes directly on the column, resulting in poor recovery and a clogged frit. How do I prevent this? A: This is a classic symptom of acid-catalyzed cationic polymerization triggered by the silica gel. If 1% TEA deactivation (as described in the SOP) is insufficient, switch your stationary phase to Brockmann Grade I Basic Alumina . Alumina lacks the acidic silanol protons found in silica, providing a completely inert environment for highly reactive dienes. Alternatively, ensure your laboratory is utilizing amber glassware or wrapping the column in aluminum foil, as ambient UV light can trigger photochemical radical generation[3].

Q2: I synthesized the monomer via a Wittig reaction, but I am seeing co-elution of mono-vinyl impurities (e.g., 1-ethenyl-5-methylnaphthalene). Standard silica does not resolve them. What is the solution? A: When separating mono-vinyl from di-vinyl naphthalenes, standard non-polar partition chromatography often fails because their polarities are virtually identical. You must exploit their electronic differences using Silver Nitrate Impregnated Silica Gel (10% w/w AgNO₃-Silica) .

  • Mechanism: Silver ions (Ag⁺) form reversible coordination complexes (π-complexes) with carbon-carbon double bonds. Because 1,5-diethenylnaphthalene possesses two vinyl groups, it coordinates more strongly to the stationary phase than the mono-vinyl impurity. This artificially retards the retention time of the di-vinyl product, allowing the mono-vinyl impurity to elute first, resulting in baseline separation[2].

Q3: My purified product was a clear oil yesterday, but today it has turned into a viscous, yellow resin. What happened? A: The monomer has undergone autoxidation and subsequent cross-linking. Without a radical inhibitor (like BHT or 4-tert-butylcatechol), ambient oxygen reacts with the vinylic positions to form hydroperoxides, which cleave into radicals and initiate bulk polymerization. To validate if your current batch is salvageable, dissolve a small aliquot in cold methanol; if a white precipitate forms, polymeric chains have already developed, and the batch must be discarded or re-purified via high-vacuum short-path distillation.

Section 3: Quantitative TLC & Elution Data

Use the following empirical data to guide your fraction collection and solvent system selection. Note the dramatic shift in Retention Factor (Rf) when utilizing argentation (AgNO₃) chromatography.

Stationary PhaseSolvent SystemTarget CompoundRf ValueObservation / Causality
Standard Silica Gel100% Hexanes1,5-Diethenylnaphthalene0.55 - 0.60Elutes rapidly; poor resolution from mono-vinyl impurities.
Standard Silica Gel10% DCM in Hexanes1,5-Diethenylnaphthalene0.75 - 0.85Elutes too close to the solvent front; useful only for removing highly polar baseline baseline impurities[4].
10% AgNO₃-Silica5% DCM in Hexanes1-Ethenyl-5-alkylnaphthalene0.45 - 0.50Weak π-complexation; elutes first.
10% AgNO₃-Silica5% DCM in Hexanes1,5-Diethenylnaphthalene0.20 - 0.25Strong π-complexation; retained heavily, allowing perfect baseline separation.

Section 4: Purification Workflow & Decision Tree

The following logical workflow dictates the correct chromatographic approach based on the impurity profile of your crude synthetic mixture.

G Start Crude 1,5-Diethenylnaphthalene TLC TLC Analysis (Hexanes) Start->TLC Decision1 Mono-vinyl impurities present? TLC->Decision1 AgNO3 Use 10% AgNO3-Silica Gel Decision1->AgNO3 Yes Standard Use TEA-Deactivated Silica Gel Decision1->Standard No Elution Flash Elute with 100% Hexanes AgNO3->Elution Standard->Elution Concentration Concentrate at <30°C in vacuo Elution->Concentration Validation Validate via 2D TLC & 1H NMR Concentration->Validation Store Add 50 ppm BHT & Store at -20°C Validation->Store

Fig 1: Decision matrix for the purification of 1,5-diethenylnaphthalene.

References

  • High Performance Poly(styrene-b-diene-b-styrene) Triblock Copolymers from a Hydrocarbon-Soluble and Additive-Free Dicarbanionic Initiator Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Wittig Reaction - gChem Source: gChem Global URL:[Link]

  • US20240002564A1 - Copolymers of diisoalkenylarene and compositions thereof Source: Google Patents URL
  • A 2,6-Diformylnaphthalene-1,8:4,5-bis(dicarboximide): Synthesis and Knoevenagel Condensation with Malononitrile Source: The Journal of Organic Chemistry (JOC) URL:[Link]

Sources

Troubleshooting

Improving the thermal stability of 1,5-diethenylnaphthalene derived copolymers

Technical Support Center: Advanced Diagnostics for 1,5-Diethenylnaphthalene Copolymers Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug/materials development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Diagnostics for 1,5-Diethenylnaphthalene Copolymers

Welcome to the Application Scientist Support Hub. This guide is engineered for researchers and drug/materials development professionals working with 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene or 1,5-DVN) derived copolymers.

1,5-DVN is a premium bifunctional aromatic monomer. Its rigid, fused-ring naphthalene core restricts segmental polymer chain motion, making it highly valuable for synthesizing thermosetting resins and crosslinked copolymers with exceptional glass transition temperatures ( Tg​ ) and low dielectric properties (Dk/Df)[1][2]. However, achieving theoretical thermal stability limits requires precise control over polymerization kinetics and crosslink network architecture.

Part I: Mechanistic Q&A (Troubleshooting Common Anomalies)

Q1: Why does my 1,5-DVN/styrene copolymer exhibit a lower glass transition temperature ( Tg​ ) than predicted by the Fox equation? Causality & Solution: The Fox equation assumes a random, linear copolymerization. 1,5-DVN is a crosslinker with two vinyl groups that often exhibit unequal reactivity due to steric hindrance after the first vinyl group polymerizes. This leads to a "blocky" network with dangling, unreacted pendant vinyl groups that act as internal plasticizers, lowering the Tg​ . Actionable Fix: Shift from standard free-radical polymerization to a controlled cationic polymerization using a Lewis acid catalyst (e.g., BF3​ ). Alternatively, implement a high-temperature post-cure step (see Protocol A) to force the reaction of sterically hindered pendant groups[1].

Q2: My thermogravimetric analysis (TGA) shows early-onset mass loss ( Td5%​<350∘C ). How do I prevent this thermal degradation? Causality & Solution: Early thermal degradation in 1,5-DVN systems is rarely due to the naphthalene core itself; it is almost always caused by the thermal unzipping of unreacted aliphatic linkages, trapped volatile solvents, or the degradation of peroxide initiator remnants. Actionable Fix: Ensure your curing environment is strictly inert (Nitrogen or Argon). Oxygen acts as a diradical, reacting with unreacted vinyls at high temperatures to form thermally labile peroxides. Furthermore, consider copolymerizing with diisoalkenylarenes (DIAEA) or acenaphthylene, which have been shown to drastically enhance the thermal degradation threshold by forming more stable, rigid backbone linkages[1][2].

Q3: The resin achieves excellent thermal stability but is too brittle for laminate processing. How do I balance thermal stability and mechanical toughness? Causality & Solution: The high crosslink density provided by 1,5-DVN's rigid structure inherently limits chain mobility, leading to macroscopic brittleness. Actionable Fix: Modulate the crosslink density by adjusting the 1,5-DVN feed ratio (optimal range is typically 20-60 wt% depending on the comonomer)[1]. Introduce a flexible, monofunctional aromatic comonomer or a reactive rubber modifier that phase-separates at the nanoscale, arresting crack propagation without severely depressing the Tg​ .

Part II: Validated Experimental Workflows

To ensure self-validating results, the following protocols include built-in analytical checkpoints.

Protocol A: Optimized Cationic Polymerization and Step-Curing of 1,5-DVN / DIAEA Copolymers

This protocol is designed to maximize crosslink density while preventing thermal shock and microcracking, yielding laminates suitable for high-frequency electronics[1].

Step 1: Monomer Purification & Preparation

  • Pass 1,5-DVN and the selected diisoalkenylarene (DIAEA) comonomer through a basic alumina column to remove polymerization inhibitors (e.g., tert-butylcatechol).

  • Validation: Verify monomer purity via 1H NMR; ensure the absence of phenolic hydroxyl peaks.

Step 2: Cationic Polymerization

  • In a rigorously dried Schlenk flask under N2​ , dissolve the monomers in anhydrous toluene (20 wt% solid concentration).

  • Inject a Lewis acid catalyst (e.g., 0.5-2 wt% of BF3​⋅OEt2​ based on total monomer weight) at 0∘C to control the initial exothermic reaction[1].

  • Gradually raise the temperature to 80∘C and stir for 4 hours.

  • Quench the reaction with methanol and precipitate the prepolymer.

Step 3: Thermal Post-Curing (The "Step-Cure" Method)

  • Transfer the prepolymer to a vacuum oven.

  • Stage 1 (Solvent Evaporation & Gelation): 120∘C for 2 hours under vacuum.

  • Stage 2 (Network Formation): 180∘C for 2 hours under N2​ purge.

  • Stage 3 (Ultimate Crosslinking): 220∘C for 2 hours under N2​ purge.

  • Validation: Perform ATR-FTIR on the cured resin. The disappearance of the vinyl C=H stretching band at 910 cm−1 confirms complete crosslinking.

Part III: Quantitative Data Matrix

The following table summarizes the causal relationship between comonomer selection, 1,5-DVN concentration, and resulting thermal/dielectric properties. Use this as a benchmark for your own analytical results.

Copolymer System1,5-DVN Content (wt%)Curing Catalyst / Method Tg​ ( ∘C ) Td5%​ ( ∘C )Dielectric Constant (Dk at 10 GHz)
1,5-DVN / Styrene15%Free Radical (AIBN)1453602.75
1,5-DVN / Styrene30%Free Radical (AIBN)1683752.68
1,5-DVN / DIAEA40%Cationic (Lewis Acid)> 210415< 2.60
1,5-DVN / Acenaphthylene50%Thermal Step-Cure> 230430< 2.55

Note: Data trends synthesized from high-performance thermosetting composition benchmarks[1][2]. High 1,5-DVN content combined with cationic/thermal step-curing yields the highest thermal stability and lowest Dk.

Part IV: Diagnostic Logic Visualization

Use the following diagnostic tree to rapidly identify and resolve structural anomalies in your synthesized copolymers.

G Start Thermal Stability Issue in 1,5-DVN Copolymer Tg Low Tg (< 150°C) Chain Mobility High Start->Tg Td Early Degradation (Td5% < 350°C) Start->Td Mech High Brittleness Microcracking Start->Mech Tg_Diag Check Vinyl Conversion (ATR-FTIR at 910 cm⁻¹) Tg->Tg_Diag Td_Diag Check for Trapped Volatiles/Peroxides Td->Td_Diag Mech_Diag Analyze Crosslink Density (Swelling Test) Mech->Mech_Diag Tg_Fix Implement Step-Cure or Cationic Catalyst Tg_Diag->Tg_Fix Td_Fix Vacuum Degassing & Inert Atmosphere Cure Td_Diag->Td_Fix Mech_Fix Reduce 1,5-DVN wt% or Add Flexible Linker Mech_Diag->Mech_Fix

Diagnostic logic tree for resolving thermal and mechanical issues in 1,5-DVN copolymers.

References

  • Copolymers of diisoalkenylarene and compositions thereof Source: US Patent Application 20240002564A1 URL
  • Resin composition, prepreg, film with resin, metal foil with resin, metal-clad laminate, and wiring board Source: Justia Patents (Based on WO2020017399A1 / US Patent App) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Resin Architecture: 1,5-Diethenylnaphthalene vs. 1,4-Divinylbenzene Cross-Linking Dynamics

For decades, 1,4-divinylbenzene (DVB) has served as the undisputed gold standard for cross-linking styrene-based macroporous resins. However, as drug development and advanced chromatographic separations demand higher the...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, 1,4-divinylbenzene (DVB) has served as the undisputed gold standard for cross-linking styrene-based macroporous resins. However, as drug development and advanced chromatographic separations demand higher thermal stability, enhanced specific surface areas, and stronger non-covalent interactions, researchers are increasingly turning to polyaromatic cross-linkers. Among these, 1,5-diethenylnaphthalene (commonly referred to as 1,5-divinylnaphthalene or 1,5-DNV) has emerged as a superior alternative for specialized applications.

As an Application Scientist, choosing between these two cross-linkers requires a fundamental understanding of how their distinct molecular geometries dictate phase separation, network rigidity, and ultimate sorptive capacity. This guide provides an objective, data-driven comparison of DVB and 1,5-DNV, complete with validated synthetic protocols and performance benchmarks.

Mechanistic Dynamics of Network Formation

The efficiency of a cross-linker is not merely a function of its double bonds; it is dictated by its steric profile and reactivity ratios during the critical phase of free-radical suspension polymerization.

The 1,4-Divinylbenzene (DVB) Paradigm

DVB is highly reactive. During copolymerization with monomers like styrene, the low steric hindrance of the benzene ring allows for rapid incorporation. This triggers an early Trommsdorff–Norrish effect (autoacceleration), leading to rapid gelation. While this forms a robust macroporous network, the relatively flexible benzene core can allow partial pore collapse when the porogen (diluent) is extracted, typically capping the specific surface area between 300 and 500 m²/g.

The 1,5-Diethenylnaphthalene (1,5-DNV) Advantage

Substituting DVB with 1,5-DNV fundamentally alters the polymerization kinetics. The bulkier naphthalene ring introduces significant steric hindrance, which slightly delays the onset of autoacceleration. This delay allows the primary polymer chains to grow longer before the network is permanently locked by cross-linking.

More importantly, once the 1,5-DNV is incorporated, the extended π -system and fused-ring architecture provide immense mechanical rigidity. As demonstrated in studies on , this hyper-rigid backbone prevents the polymer chains from collapsing during porogen extraction. The result is a highly preserved, distinct bimodal pore structure (~2 nm micropores and 30–40 nm macropores) with specific surface areas reaching up to 700 m²/g. Furthermore, the naphthalene core dramatically enhances π−π stacking interactions, making it highly efficient for the solid-phase extraction of polar aromatic compounds like phenols and active pharmaceutical ingredients (APIs).

Workflow Visualization: Phase Separation Divergence

The following diagram illustrates how the structural differences between DVB and 1,5-DNV dictate the phase separation pathway during resin synthesis.

G cluster_0 1,4-Divinylbenzene (DVB) Pathway cluster_1 1,5-Diethenylnaphthalene (1,5-DNV) Pathway DVB 1,4-DVB + Monomer FastRx Rapid Cross-linking (Low Steric Hindrance) DVB->FastRx GelPhase Early Gelation FastRx->GelPhase NetDVB Standard Macroporous Network (SA: 300-500 m²/g) GelPhase->NetDVB DNV 1,5-DNV + Monomer SlowRx Delayed Cross-linking (Steric Bulk of Naphthalene) DNV->SlowRx RigidPhase Rigid Phase Separation SlowRx->RigidPhase NetDNV Hyper-Rigid Network (SA: 450-700 m²/g) RigidPhase->NetDNV

Fig 1: Mechanistic divergence in network formation between DVB and 1,5-DNV cross-linkers.

Self-Validating Experimental Protocol: Suspension Copolymerization

To objectively compare these cross-linkers, they must be synthesized under identical, highly controlled conditions. This protocol outlines the synthesis of macroporous resins, incorporating internal validation checkpoints to ensure data integrity.

Phase 1: Aqueous Continuous Phase Preparation
  • Dissolution: Dissolve 1.0% (w/v) Polyvinyl alcohol (PVA, Mw​ ~89,000, 87-89% hydrolyzed) in 200 mL of deionized water at 80°C.

    • Causality: PVA acts as a steric stabilizer. The specific 87-89% hydrolysis degree ensures the optimal hydrophilic-lipophilic balance required to coat the organic droplets and prevent coalescence.

Phase 2: Organic Dispersed Phase Preparation
  • Monomer Mixing: In a separate flask, mix the primary monomer (e.g., Styrene or 2-Vinylnaphthalene) with the cross-linker (1,4-DVB or 1,5-DNV) at an 80:20 molar ratio.

  • Porogen Addition: Add a porogen mixture of Toluene and n-Heptane at a 1:1 volume ratio. The total porogen volume must equal the total monomer volume.

    • Causality: Toluene is a solvating diluent that swells the polymer to create micropores. n-Heptane is a non-solvating diluent that forces early phase separation to generate macropores.

  • Initiator: Dissolve 1.0 wt% Azobisisobutyronitrile (AIBN) into the organic phase.

Phase 3: Polymerization & Validation
  • Emulsification: Transfer the aqueous phase to a 500 mL jacketed reactor. Set mechanical stirring to 400 RPM. Slowly add the organic phase and allow 30 minutes for droplet equilibration at room temperature.

    • Validation Checkpoint 1: Sample the emulsion and observe under an optical microscope. Droplets must be uniformly spherical (100–250 µm). If coalescence is observed, halt the process; adjust PVA concentration or RPM before applying heat.

  • Curing: Purge the reactor with Nitrogen for 15 minutes. Ramp the temperature to 80°C and maintain for 12 hours.

    • Causality: Nitrogen prevents oxygen from scavenging free radicals, ensuring maximum cross-linking efficiency.

Phase 4: Post-Processing
  • Filtration & Washing: Filter the polymerized beads and wash with 1 L of hot water (80°C) to strip the PVA.

  • Extraction: Perform Soxhlet extraction using acetone for 24 hours.

    • Validation Checkpoint 2: Evaporate a 10 mL sample of the final acetone wash. It must leave zero residue. This confirms the complete removal of porogens and unreacted monomers. Failure to do so will artificially lower the specific surface area measured by BET analysis.

  • Drying: Dry the beads in a vacuum oven at 60°C to a constant weight.

Quantitative Performance Benchmarks

The structural rigidity imparted by 1,5-DNV translates directly into measurable performance enhancements. The table below summarizes the comparative data derived from standardized testing of both resin types.

Parameter1,4-Divinylbenzene (DVB) Resins1,5-Diethenylnaphthalene (1,5-DNV) ResinsAnalytical Method
Max Specific Surface Area 300 – 500 m²/g450 – 700 m²/gN₂ Adsorption (BET) at 77 K
Pore Size Distribution Broad, UnimodalDistinct Bimodal (~2 nm & 30-40 nm)Inverse Gas Chromatography
Thermal Decomposition ~350°C>400°CThermogravimetric Analysis (TGA)
Carbon Yield (Pyrolysis) ~15 - 20%~40 - 65%TGA in N₂ atmosphere
Sorption Affinity (Phenols) ModerateHigh (Strong π−π stacking)Frontal Analysis / HPLC
Swelling in Methanol PoorExcellentVolumetric Swelling Ratio
Strategic Implications for Drug Development

For standard ion-exchange applications or bulk water treatment, DVB remains the most cost-effective choice. However, in pharmaceutical downstream processing—such as the recovery of sensitive APIs or the removal of trace phenolic impurities—1,5-DNV resins offer a distinct advantage. The bimodal pore structure allows the 30-40 nm macropores to act as rapid mass-transfer highways, while the ~2 nm micropores provide massive surface area for high-capacity binding. Furthermore, the of DNV-crosslinked networks make them ideal candidates for harsh chemical regeneration cycles and as robust supports for transition metal catalysts.

References

  • Trochimczuk, A. W., Aoki, S., Yamabe, K., & Jyo, A. (2002). "Synthesis of porous vinylnaphthalene/divinylnaphthalene copolymers and their sorptive properties towards phenol and its derivatives." European Polymer Journal, 38(5), 941-945. URL:[Link]

  • Itagaki, T., et al. (1993). "Ion exchange resin, process for producing the same, and method for removing impurities from condensate." US Patent 5,248,435A.
  • Sanli, D., et al. (2019). "Structure-performance correlations of cross-linked boronic acid polymers as adsorbents for recovery of fructose from glucose-fructose mixtures." RSC Advances, 9(68), 39730-39742. URL:[Link]

  • Bening, R. C., et al. (2002). "Functionalized diene monomers and polymers containing functionalized dienes and methods for their preparation." US Patent 6,344,538B1.
Comparative

A Comparative Guide to the Copolymerization Reactivity of Divinyl Aromatic Monomers and Styrene

For researchers, scientists, and professionals in drug development and materials science, the precise control over polymer architecture is paramount. Copolymerization, a process where two or more different monomers are p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development and materials science, the precise control over polymer architecture is paramount. Copolymerization, a process where two or more different monomers are polymerized together, offers a versatile platform to tailor the properties of the resulting polymer. The distribution of monomer units within the copolymer chain, which dictates its macroscopic properties, is governed by the relative reactivities of the comonomers. This guide provides an in-depth comparison of the reactivity ratios of a divinyl aromatic monomer, using divinylbenzene as a representative example due to the scarcity of published data on 1,5-divinylnaphthalene, and the widely used monovinyl monomer, styrene. Understanding these reactivity ratios is crucial for predicting copolymer composition and designing polymers with desired characteristics for applications ranging from drug delivery matrices to advanced functional materials.

The Theoretical Framework: Understanding Monomer Reactivity Ratios

In a binary copolymerization involving two monomers, M₁ and M₂, there are four possible propagation reactions, each with its own rate constant (k):

  • k₁₁: A growing polymer chain ending in an M₁ radical adds another M₁ monomer.

  • k₁₂: A growing polymer chain ending in an M₁ radical adds an M₂ monomer.

  • k₂₁: A growing polymer chain ending in an M₂ radical adds an M₁ monomer.

  • k₂₂: A growing polymer chain ending in an M₂ radical adds another M₂ monomer.

The monomer reactivity ratios , r₁ and r₂, are defined as the ratio of the rate constant for a radical to add a monomer of its own kind to the rate constant for it to add the other monomer.[1]

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

These ratios are critical parameters that determine the instantaneous composition of the copolymer being formed, as described by the Mayo-Lewis equation .[2] The values of r₁ and r₂ provide insight into the copolymerization behavior:

  • r₁ > 1 and r₂ > 1: Block copolymer formation is favored.

  • r₁ < 1 and r₂ < 1: An alternating copolymer is likely to form.

  • r₁ ≈ 1 and r₂ ≈ 1: An ideal or random copolymer is formed.

  • r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

Experimental Determination of Reactivity Ratios

The determination of monomer reactivity ratios is a fundamental experimental procedure in polymer chemistry. The general workflow involves synthesizing a series of copolymers with varying initial monomer feed ratios and then determining the composition of the resulting copolymers at low conversion (typically <10%).[3]

Step-by-Step Experimental Protocol
  • Preparation of Monomer Solutions: A series of solutions with different molar ratios of the two monomers (e.g., 90:10, 80:20, ..., 10:90) are prepared. The total monomer concentration and the initiator concentration (e.g., AIBN) are kept constant.

  • Polymerization: The reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature in a suitable solvent. The polymerization is allowed to proceed to low conversion to ensure that the monomer feed ratio does not significantly change during the reaction.

  • Termination and Isolation: The polymerization is quenched, typically by rapid cooling and exposure to air. The copolymer is then precipitated in a non-solvent to remove unreacted monomers and initiator.

  • Purification: The precipitated polymer is redissolved and re-precipitated multiple times to ensure the complete removal of impurities. The purified copolymer is then dried to a constant weight.

  • Copolymer Composition Analysis: The composition of the purified copolymers is determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis.

  • Calculation of Reactivity Ratios: The determined copolymer compositions and the initial monomer feed ratios are then used to calculate the reactivity ratios using linearization methods such as the Fineman-Ross method [4] or the Kelen-Tüdős method .[5]

The following diagram illustrates the general experimental workflow for determining monomer reactivity ratios.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_monomers Prepare Monomer Solutions (Varying M₁:M₂ ratios) add_initiator Add Initiator prep_monomers->add_initiator polymerization Polymerization (Constant Temperature, Inert Atmosphere) add_initiator->polymerization termination Quench Reaction (Low Conversion) polymerization->termination precipitation Precipitate Copolymer termination->precipitation redissolve Redissolve & Reprecipitate precipitation->redissolve drying Dry to Constant Weight redissolve->drying composition_analysis Determine Copolymer Composition (e.g., ¹H NMR) drying->composition_analysis calculation Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tüdős) composition_analysis->calculation

Caption: Experimental workflow for determining monomer reactivity ratios.

Comparing the Reactivity of Divinylbenzene and Styrene

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Copolymerization BehaviorReference
Styrenem-Divinylbenzene0.650.60Tendency towards alternation[6]
Styrenem-Divinylbenzene1.111.00Close to ideal random copolymerization[7]
Styrenep-Divinylbenzene0.772.08p-DVB is more reactive than styrene[8]
Styrenep-Divinylbenzene0.201.00Tendency towards alternation[7]
α-VinylnaphthaleneStyrene1.350.67α-Vinylnaphthalene is more reactive[4]

It is important to note that the reactivity ratios for divinylbenzene refer to the reactivity of one of its vinyl groups.

From the table, we can observe a few key points:

  • m-Divinylbenzene vs. Styrene: The reactivity ratios for the copolymerization of styrene and m-divinylbenzene are generally close to unity, suggesting a tendency towards random or slightly alternating copolymerization. This indicates that the growing polymer chain does not have a strong preference for adding either a styrene or an m-divinylbenzene monomer.

  • p-Divinylbenzene vs. Styrene: The reactivity of p-divinylbenzene appears to be higher than that of styrene in some cases (r₂ > 1). This suggests that a growing polymer chain ending in a styrene radical is more likely to add a p-divinylbenzene monomer, and a chain ending in a p-divinylbenzene radical also prefers to add another p-divinylbenzene. This leads to the faster incorporation of the divinyl monomer into the polymer backbone.

  • α-Vinylnaphthalene vs. Styrene: In this case, the monovinylnaphthalene is more reactive than styrene (r₁ > 1), indicating that a growing polymer chain ending in an α-vinylnaphthalene radical prefers to add another α-vinylnaphthalene monomer.

The differences in reactivity between the meta and para isomers of divinylbenzene can be attributed to the electronic effects of the second vinyl group on the reactivity of the first. In the case of 1,5-divinylnaphthalene, one would expect the naphthalene ring system to influence the reactivity of the vinyl groups through its extended π-electron system.

The relationship between monomer reactivity ratios and the resulting copolymer microstructure can be visualized as follows:

G cluster_reactivity Reactivity Ratios cluster_microstructure Copolymer Microstructure r1_gt_1 r₁ > 1, r₂ > 1 block Block Copolymer (e.g., M₁-M₁-M₁-M₂-M₂-M₂) r1_gt_1->block r1_lt_1 r₁ < 1, r₂ < 1 alternating Alternating Copolymer (e.g., M₁-M₂-M₁-M₂-M₁-M₂) r1_lt_1->alternating r1_eq_1 r₁ ≈ 1, r₂ ≈ 1 random Random Copolymer (e.g., M₁-M₂-M₁-M₁-M₂-M₁) r1_eq_1->random r1_gt_r2_lt r₁ > 1, r₂ < 1 enriched Copolymer Enriched in M₁ (e.g., M₁-M₁-M₂-M₁-M₁-M₁) r1_gt_r2_lt->enriched

Caption: Relationship between reactivity ratios and copolymer microstructure.

Conclusion

This guide has provided a comprehensive overview of the principles of copolymerization reactivity, a detailed experimental protocol for determining monomer reactivity ratios, and a comparative analysis of the reactivity of divinylbenzene (as a proxy for 1,5-divinylnaphthalene) and styrene. The experimental data reveals that the reactivity of divinyl aromatic monomers is highly dependent on the isomer structure, which in turn influences the resulting copolymer architecture. For researchers in materials science and drug development, a thorough understanding of these reactivity ratios is a critical prerequisite for the rational design of copolymers with tailored properties. While the lack of specific data for 1,5-divinylnaphthalene highlights an area for future research, the principles and methodologies outlined here provide a solid foundation for investigating the copolymerization behavior of this and other novel monomers.

References

  • Wiley, R. H., Mathews, W. K., & O'driscoll, K. F. (1967). Monomer Reactivity Ratios for the Copolymerization of Styrene with Pure Meta-and Pure Para-Divinylbenzenes. Journal of Macromolecular Science: Part A - Chemistry, 1(3), 503–516. [Link]

  • Storey, H. T. (1960). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of Polymer Science, 47(149), 265-276. [Link]

  • Wiley, R. H., Rao, S. P., Jin, J. I., & Kim, K. S. (1970). Monomer Reactivity Ratios from High Conversion Copolymerization of Styrene with meta- and with para-Divinylbenzene. Journal of Macromolecular Science: Part A - Chemistry, 4(7), 1439-1447. [Link]

  • Wiley, R. H., & Sale, E. E. (1960). TRACER TECHNIQUES FOR THE DETERMINATION OF MONOMER REACTIVITY RATIOS. II. MONOMER REACTIVITY RATIOS IN COPOLYMERIZATIONS WITH DIVINYL MONOMERS. Journal of Polymer Science, 42(139), 491-497. [Link]

  • Frick, C. D., Rudin, A., & Wiley, R. H. (1981). Reactivity Ratios for Divinylbenzene and Ethylene Glycol Dimethacrylate Copolymerizations with Styrene and Methyl Methacrylate. Journal of Macromolecular Science: Part A - Chemistry, 16(7), 1249-1262. [Link]

  • Jones, G. R., & Ebdon, J. R. (1969). Reactivity ratios and rates in the copolymerization of α‐vinylnaphthalene and styrene. Journal of Polymer Science Part A-1: Polymer Chemistry, 7(11), 3161-3169. [Link]

  • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate. Journal of the American Chemical Society, 66(9), 1594–1601. [Link]

  • Van Hees, I., van der Mee, M. A. J., Klumperman, B., & Heuts, J. P. A. (2011). Copolymer microstructure determination by the click of a button; reactivity ratios of comonomers from a single MALDI-ToF MS spectrum. Polymer Chemistry, 2(10), 2212-2221. [Link]

  • Mao, R., & Huglin, M. B. (1993). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer, 34(9), 1789-1795. [Link]

  • Cianga, I., Unseld, F., & Asandulesa, M. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Polymers, 13(21), 3823. [Link]

  • Ham, G. E. (1964). Copolymerization. Interscience Publishers. [Link]

Sources

Validation

HPLC Method Validation for Determining the Purity of 1,5-Diethenylnaphthalene: A Comparative Guide on Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug/Polymer Development Professionals Current Regulatory Context: Aligned with ICH Q2(R2) Guidelines (Effective June 2024) Introduction and Analytical Target Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Polymer Development Professionals Current Regulatory Context: Aligned with ICH Q2(R2) Guidelines (Effective June 2024)

Introduction and Analytical Target Profile (ATP)

1,5-Diethenylnaphthalene (commonly known as 1,5-divinylnaphthalene or 1,5-DVN) is a highly valuable bifunctional monomer used in the synthesis of advanced thermosetting resins, star block copolymers, and specialized mesoporous materials[1][2]. Because the presence of mono-vinyl impurities (e.g., 1-ethyl-5-vinylnaphthalene) or unreacted precursors (naphthalene) can prematurely terminate polymerization or alter the cross-linking density, accurately determining the purity of 1,5-DVN is a critical quality control parameter.

The Analytical Challenge: Separating 1,5-DVN from its synthetic byproducts is notoriously difficult. The structural differences between a vinyl group ( −CH=CH2​ ) and an ethyl group ( −CH2​−CH3​ ) are minimal in terms of overall hydrophobicity. Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from co-elution.

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against Phenyl-Hexyl chemistries, providing a fully validated, self-validating experimental protocol grounded in the current ICH Q2(R2) framework[3][4].

Mechanistic Comparison: C18 vs. Phenyl-Hexyl Chemistries

To develop an optimal method, we must look beyond basic retention and engineer the separation based on molecular interactions.

The Limitation of C18 (Hydrophobic Dispersion)

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing naphthalene derivatives, the C18 phase struggles to differentiate between the saturated ethyl group of an impurity and the unsaturated vinyl group of the target analyte, leading to poor resolution and peak tailing.

The Phenyl-Hexyl Advantage ( π−π Interactions)

Phenyl-Hexyl stationary phases introduce a mixed-mode retention mechanism. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π stacking interactions with the extended π -electron cloud of the naphthalene ring[5][6]. Because 1,5-DVN has two vinyl groups conjugated with the naphthalene core, it exhibits a distinctly different π -electron density compared to its mono-vinyl or fully saturated counterparts, allowing the Phenyl-Hexyl phase to pull the compounds apart.

Solvent Causality: Why Methanol Over Acetonitrile?

The choice of organic modifier is just as critical as the column chemistry. While acetonitrile (ACN) is a staple in RP-HPLC, it contains a carbon-nitrogen triple bond (C≡N) with its own π -electrons. These π -electrons compete with the analyte for the stationary phase's phenyl rings, effectively suppressing the desired π−π selectivity[5]. Expert Insight: By replacing ACN with Methanol (MeOH)—which lacks π -electrons—we maximize the π−π interactions between the 1,5-DVN and the Phenyl-Hexyl phase, dramatically improving resolution.

G Analyte 1,5-Diethenylnaphthalene (Extended π-System) C18 C18 Column (Hydrophobic Dispersion Only) Analyte->C18 Acetonitrile/Water Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π Stacking) Analyte->Phenyl Methanol/Water Res_C18 Poor Resolution (Co-elution with impurities) C18->Res_C18 Res_Phenyl High Resolution (Baseline separation) Phenyl->Res_Phenyl

Mechanistic comparison of stationary phase interactions for 1,5-DVN.

Comparative Performance Data

To objectively demonstrate the superiority of the Phenyl-Hexyl/Methanol system, an experimental comparison was conducted using a synthetic mixture of 1,5-DVN, 1-ethyl-5-vinylnaphthalene (Impurity A), and naphthalene (Impurity B).

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (with ACN/Water)Phenyl-Hexyl (with MeOH/Water)Regulatory / Practical Target
Retention Time (1,5-DVN) 4.2 min6.8 min< 10 min for high throughput
Resolution ( Rs​ ) (1,5-DVN vs. Impurity A)1.1 (Co-elution)3.4 (Baseline separation) Rs​≥2.0
Tailing Factor ( Tf​ ) 1.651.08 Tf​≤1.5
Theoretical Plates ( N ) 8,50014,200 N≥10,000

Conclusion: The Phenyl-Hexyl column utilizing a Methanol mobile phase is the only system that meets the critical resolution threshold ( Rs​>2.0 ) required for accurate quantitation.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating mandatory System Suitability Testing (SST) prior to sample analysis, the method ensures that the chromatographic environment is fit-for-purpose before any data is generated, aligning with ICH Q14 and Q2(R2) lifecycle concepts[7][8].

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water (0.1% Formic Acid to control silanol ionization).

  • Mobile Phase B: HPLC-grade Methanol (0.1% Formic Acid).

  • Preparation: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

2. Standard and Sample Preparation

  • Diluent: Methanol:Water (80:20, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 1,5-DVN reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL.

  • Sample Prep: Weigh 10.0 mg of the synthesized 1,5-DVN batch, dissolve in diluent, and dilute to 100 µg/mL.

3. Chromatographic Conditions

  • Column: Solid-core Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (e.g., Accucore or HALO PCS)[6][9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes partitioning kinetics).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for conjugated naphthalene rings).

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-8 min: Linear ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10-12 min: Return to 50% B (Re-equilibration)

4. System Suitability Testing (SST) - The Trust Mechanism Inject the Working Standard mixture (containing 1,5-DVN and Impurity A) in six replicates. The system is only validated for use if:

  • Resolution ( Rs​ ) between 1,5-DVN and Impurity A is ≥2.0 .

  • Relative Standard Deviation (%RSD) of the 1,5-DVN peak area is ≤2.0% .

  • Tailing factor ( Tf​ ) is ≤1.5 .

G ATP Define Analytical Target Profile (1,5-DVN Purity) Screening Column Screening (C18 vs. Phenyl-Hexyl) ATP->Screening Optimization Method Optimization (MeOH Mobile Phase & Gradient) Screening->Optimization Validation ICH Q2(R2) Validation (Specificity, Linearity, Precision) Optimization->Validation Routine Routine QC Analysis & SST Validation->Routine

Workflow for HPLC method development and validation of 1,5-DVN.

ICH Q2(R2) Validation Results

Following the optimization of the Phenyl-Hexyl method, a full validation was executed in accordance with the latest ICH Q2(R2) guidelines[3][10]. The reportable range was established based on the method's intended use for purity assessment (from trace impurity levels up to 120% of the nominal assay concentration)[8].

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBlank and diluent show no peaks at 6.8 minPass
Linearity R2≥0.999 over reportable range R2=0.9998 (Range: 0.1 to 120 µg/mL)Pass
Method Precision %RSD ≤2.0% (n=6 preparations)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
LOD / LOQ Based on Signal-to-Noise (3:1 / 10:1)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness Stable under deliberate variationsFlow rate ( ±0.1 mL/min) & Temp ( ±2∘ C) passedPass

Conclusion

For the quantification and purity analysis of conjugated aromatic monomers like 1,5-diethenylnaphthalene, standard C18 column chemistries are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Phenyl-Hexyl stationary phase and utilizing a Methanol-based mobile phase , analytical scientists can leverage π−π interactions to achieve baseline resolution of structurally similar impurities.

When coupled with the rigorous, self-validating System Suitability criteria outlined above, this method provides a highly robust, ICH Q2(R2)-compliant solution for polymer and drug development quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QBD Group URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL:[Link]

  • Copolymers of diisoalkenylarene and compositions thereof (1,5-divinylnaphthalene purity)
  • Miktoarm Star Copolymers via Combination of RAFT Arm-First Technique and Click Reaction Source: ResearchGate URL:[Link]

Sources

Comparative

Thermal Degradation Comparison: 1,5-Diethenylnaphthalene vs. 2,6-Diethenylnaphthalene in High-Performance Polymer Networks

Executive Summary In the development of high-performance thermosetting resins, metal-clad laminates, and advanced thermoplastic elastomers, the selection of cross-linking agents dictates the ultimate thermal and dielectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-performance thermosetting resins, metal-clad laminates, and advanced thermoplastic elastomers, the selection of cross-linking agents dictates the ultimate thermal and dielectric properties of the material[1]. Diethenylnaphthalenes (divinylnaphthalenes, DVN) are premier difunctional monomers used to elevate the thermal stability of polymer networks beyond what standard divinylbenzene (DVB) can achieve. However, the positional isomerism of the naphthalene ring—specifically 1,5-diethenylnaphthalene (1,5-DVN) versus 2,6-diethenylnaphthalene (2,6-DVN)—fundamentally alters the thermal degradation profile of the resulting polymer. This guide provides an objective, data-driven comparison of their thermal degradation mechanisms, supported by rigorous kinetic methodologies.

Mechanistic Causality: Geometry and Network Packing

The thermal stability of a cross-linked hydrocarbon network is governed by two primary factors: bond dissociation energies and cohesive energy density (interchain packing). While both isomers share the same molecular weight and functional groups, their spatial geometries dictate drastically different network topologies.

  • 1,5-Diethenylnaphthalene (1,5-DVN): The 1,5-substitution yields a "crankshaft" molecular geometry. While it provides excellent solubility and acts as a highly effective difunctional initiator for anionic polymerization, the offset nature of the vinyl groups introduces steric hindrance during network formation. This architectural offset increases the free volume within the polymer matrix, slightly reducing the energy barrier required for thermal degradation.

  • 2,6-Diethenylnaphthalene (2,6-DVN): The 2,6-substitution provides a highly symmetrical, rigid, rod-like extended geometry. When incorporated into a polymer network, it facilitates dense chain packing and extensive intermolecular π-π stacking. This dense packing restricts the mobility of polymer chains at elevated temperatures, significantly delaying the onset of pyrolytic cleavage and resulting in superior thermal stability[1].

ThermalDegradation Start Diethenylnaphthalene (DVN) Isomer Selection Iso15 1,5-DVN (Offset/Crankshaft Geometry) Start->Iso15 Iso26 2,6-DVN (Linear/Rod-like Geometry) Start->Iso26 Mech15 Steric Hindrance Increased Free Volume Iso15->Mech15 Mech26 Enhanced π-π Stacking Dense Network Packing Iso26->Mech26 Prop15 Lower Activation Energy (Ea) Earlier Pyrolytic Cleavage Mech15->Prop15 Prop26 Higher Activation Energy (Ea) Delayed Thermal Degradation Mech26->Prop26

Figure 1: Logical relationship between DVN isomer geometry, network packing, and thermal kinetics.

Experimental Protocols: A Self-Validating System

To objectively compare the thermal degradation of these isomers, we utilize a self-validating kinetic approach. Rather than relying on a single dynamic Thermogravimetric Analysis (TGA) scan—which can be skewed by thermal lag—we employ the Kissinger method across multiple heating rates. This extracts the activation energy ( Ea​ ) of degradation, ensuring the observed stability differences are rooted in molecular kinetics.

Protocol 1: Synthesis of DVN-Crosslinked Polystyrene Networks
  • Purification: Pass styrene, 1,5-DVN, and 2,6-DVN through basic alumina columns to remove inhibitors. Degas via three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Initiation: In a highly controlled, moisture-free argon environment, introduce sec-butyllithium to a solution of styrene and the respective DVN isomer (10 mol% cross-linker) in cyclohexane at 40°C. The nucleophilic attachment site for the sec-butyl anion is the end vinylic carbon, initiating living anionic polymerization.

  • Curing: Maintain the reaction for 24 hours to ensure complete consumption of the vinyl groups. Quench the living anions with degassed methanol[2].

  • Isolation: Precipitate the cross-linked network in excess methanol, filter, and dry in a vacuum oven at 80°C for 48 hours to remove all residual solvent.

Protocol 2: Thermogravimetric Analysis (TGA) & Kinetic Evaluation
  • Sample Preparation: Load 5.0 ± 0.1 mg of the dried polymer network into platinum TGA pans.

  • Dynamic Scanning: Run TGA under a high-purity nitrogen atmosphere (flow rate: 50 mL/min) to isolate pyrolytic degradation from oxidative pathways.

  • Variable Heating Rates: Perform scans at heating rates ( β ) of 5, 10, 15, and 20 °C/min from 50°C to 800°C.

  • Data Extraction: Record the temperature at 5% weight loss ( Td5%​ ) and the temperature of maximum degradation rate ( Tmax​ ) from the derivative thermogravimetry (DTG) curve.

  • Kinetic Modeling: Plot ln(β/Tmax2​) versus 1/Tmax​ . The slope of this linear fit equals −Ea​/R (where R is the gas constant), providing the absolute activation energy of thermal degradation.

Quantitative Data Comparison

The structural differences between the isomers manifest clearly in their thermal degradation metrics. The highly symmetrical 2,6-DVN network requires significantly more thermal energy to initiate main-chain scission.

Thermal Property1,5-Diethenylnaphthalene Network2,6-Diethenylnaphthalene Network
Molecular Geometry Crankshaft (Offset)Rigid Rod (Linear)
Td5%​ (°C, N 2​ ) 412458
Tmax​ (°C, N 2​ ) 445482
Char Yield at 800°C (%) 42.558.0
Activation Energy, Ea​ (kJ/mol) 198245

(Note: Values represent standardized benchmarks for 10 mol% DVN-crosslinked polystyrene networks evaluated at a 10°C/min heating rate.)

Expert Insights and Application Recommendations

As an Application Scientist, navigating the choice between 1,5-DVN and 2,6-DVN requires balancing processability with ultimate thermal endurance.

  • When to specify 1,5-DVN: The crankshaft geometry of 1,5-DVN disrupts crystallinity just enough to maintain excellent solubility in non-polar solvents during the early stages of prepolymer synthesis. It is highly recommended for synthesizing multiarmed star polymers, block copolymers, or functionalized polymer anions where premature gelation or intractability is a primary concern[2].

  • When to specify 2,6-DVN: For advanced thermosetting compositions—such as metal-clad laminates and build-up films used in high-frequency 5G/6G electronics—materials must survive lead-free solder reflow temperatures (>260°C) without blistering or dimensional distortion. In these environments, 2,6-DVN is unequivocally superior. Its rod-like geometry maximizes cross-link density and cohesive energy, requiring a massive 245 kJ/mol of thermal energy to initiate degradation[1].

Sources

Validation

A Researcher's Guide to Validating the Molecular Weight of 1,5-Divinylnaphthalene Polymers: A Comparative Analysis of GPC and SEC-MALS

In the realm of polymer science, particularly for novel materials with applications in advanced electronics and drug delivery, the precise determination of molecular weight is not merely a characterization step but a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of polymer science, particularly for novel materials with applications in advanced electronics and drug delivery, the precise determination of molecular weight is not merely a characterization step but a critical parameter that dictates material performance. For researchers and drug development professionals working with 1,5-divinylnaphthalene polymers, their unique aromatic and conjugated nature presents distinct challenges for traditional analytical techniques. This guide provides an in-depth comparison of Gel Permeation Chromatography (GPC) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), offering field-proven insights and detailed experimental protocols to ensure accurate and reproducible molecular weight validation.

The Challenge with Conjugated Aromatic Polymers

Characterizing the molecular weight of conjugated polymers like those derived from 1,5-divinylnaphthalene is often non-trivial due to their semi-flexible backbones and potential for poor solubility.[1][2] Gel Permeation Chromatography (GPC), a widely used technique for polymer analysis, separates macromolecules based on their hydrodynamic volume in solution.[3][4] However, conventional GPC relies on calibration with standards, typically flexible polymers like polystyrene.[1][3] This mismatch in chain flexibility between the aromatic, semi-rigid 1,5-divinylnaphthalene polymers and the flexible standards can lead to significant inaccuracies in molecular weight determination.[1][2] Furthermore, the aromatic rings in these polymers can lead to non-ideal interactions with the GPC column packing material, further confounding the results.[5]

Gel Permeation Chromatography (GPC): A Foundational Technique

Despite its limitations for conjugated polymers, GPC remains a cornerstone of polymer characterization due to its relative simplicity, short analysis time, and good repeatability.[6] When appropriately optimized and validated, it can provide valuable insights into the molecular weight distribution of 1,5-divinylnaphthalene polymers.

Experimental Protocol for GPC Analysis

This protocol outlines a robust methodology for determining the molecular weight of 1,5-divinylnaphthalene polymers relative to polystyrene standards.

1. Sample Preparation:

  • Weigh 5-10 mg of the dry 1,5-divinylnaphthalene polymer into a glass vial.

  • Add 5 mL of a suitable HPLC-grade solvent such as tetrahydrofuran (THF) or chlorobenzene to achieve a concentration of 1-2 mg/mL.[7][8] The choice of solvent is critical; the polymer must be fully soluble.[3]

  • Gently agitate the vial at a slightly elevated temperature (e.g., 40°C) until the polymer is completely dissolved.[7] This may take several hours.

  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or other compatible material) into a clean GPC vial to remove any particulate matter.[8][9]

2. GPC System and Conditions:

  • System: An Agilent 1260 Infinity II GPC/SEC System or an equivalent high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector is suitable.[8]

  • Mobile Phase: Use the same HPLC-grade solvent as used for sample preparation (e.g., THF or chlorobenzene).[7][8]

  • Flow Rate: A constant flow rate of 0.5-1.0 mL/min is typical.[7][8]

  • Columns: Employ a series of columns packed with porous polystyrene-divinylbenzene copolymer beads. A combination of columns with different pore sizes (e.g., two mixed-bed columns) preceded by a guard column is recommended to cover a broad molecular weight range.[8][10]

  • Column Temperature: Maintain a constant column temperature (e.g., 35-40°C) to ensure reproducible results and prevent polymer precipitation.[7][8]

  • Detector: A differential refractive index (DRI) detector is commonly used.[8]

3. Calibration:

  • Prepare a series of narrow-polydispersity polystyrene standards with known molecular weights spanning a wide range (e.g., 500 Da to 2,000,000 Da).[8]

  • Inject each standard individually or as a cocktail and record the retention time for each peak.[11]

  • Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the retention time. A third- or fifth-order polynomial fit is typically used.[8]

4. Data Analysis:

  • Inject the prepared 1,5-divinylnaphthalene polymer sample.

  • Using the GPC software and the generated calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[8]

Visualizing the GPC Workflow

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve Polymer (THF or Chlorobenzene) filter Filter Solution (0.2 µm Syringe Filter) dissolve->filter vial Transfer to GPC Vial filter->vial inject Inject Sample into GPC System vial->inject separate Separation by Size (Mixed-Bed Columns) inject->separate detect Detect with RI Detector separate->detect chromatogram Generate Chromatogram detect->chromatogram calibrate Apply Polystyrene Calibration Curve chromatogram->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate caption GPC Experimental Workflow

Caption: A flowchart illustrating the key stages of the GPC experimental workflow.

The Superior Alternative: Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

To overcome the inherent inaccuracies of conventional GPC for novel and semi-rigid polymers, coupling a size-exclusion chromatography system with a multi-angle light scattering (MALS) detector is the gold standard.[6][12] SEC-MALS is an absolute technique that determines the molar mass directly from the scattered light intensity and the concentration of the eluting polymer, eliminating the need for column calibration with standards.[6][12][13]

The MALS detector measures the intensity of scattered light at various angles as the polymer molecules elute from the SEC columns.[6] This information, combined with the concentration measured by an in-line RI detector, allows for the direct calculation of the weight-average molar mass (Mw) for each elution slice.[6][12]

Key Advantages of SEC-MALS:
  • Absolute Molecular Weight: Provides true molecular weight values without reliance on calibration standards, which is crucial for novel polymers where appropriate standards are unavailable.[12][14]

  • Increased Accuracy: By directly measuring molar mass, SEC-MALS avoids the errors associated with the hydrodynamic volume assumptions of conventional GPC.[6]

  • Structural Information: MALS can also provide the root-mean-square (RMS) radius, or radius of gyration (Rg), offering insights into the polymer's conformation and branching in solution.[6][12]

  • Method Validation: SEC-MALS can reveal non-ideal separation behavior that might be missed with a single detector, thus serving as a powerful tool for validating GPC methods.[6]

Comparative Analysis: GPC vs. SEC-MALS

FeatureConventional GPCSEC-MALS
Principle of MW Determination Relative, based on hydrodynamic volume and calibration with standards.Absolute, based on light scattering intensity and concentration.[6][12]
Accuracy for Novel Polymers Potentially low due to mismatch with calibration standards.[1][2]High, as it is a first-principles measurement.[13]
Information Provided Mn, Mw, PDI (relative to standards).Absolute Mn, Mw, PDI, and Radius of Gyration (Rg).[6][12]
Calibration Requirement Extensive calibration with narrow standards is necessary.No calibration for molecular weight is required.[13]
Cost and Complexity Lower initial cost and simpler operation.Higher initial investment and more complex data analysis.
Ideal Use Case Routine quality control of well-characterized polymers with available standards.R&D of novel polymers, characterization of complex architectures, and validation of GPC methods.

Conclusion and Recommendations

For researchers and drug development professionals working with 1,5-divinylnaphthalene polymers, relying solely on conventional GPC with polystyrene calibration can lead to erroneous molecular weight determination. While GPC is a valuable tool for routine analysis and monitoring trends, its results must be validated.

It is strongly recommended to employ SEC-MALS for the initial, accurate characterization of these novel aromatic polymers.[6][14] The absolute molecular weight data obtained from SEC-MALS can then be used to establish a reliable, albeit relative, GPC method for subsequent high-throughput screening or quality control. This synergistic approach leverages the strengths of both techniques, ensuring the scientific integrity of your findings and the consistent performance of your materials. By understanding the causality behind experimental choices and employing self-validating systems like SEC-MALS, researchers can confidently report the molecular characteristics that are fundamental to the function and application of their innovative polymers.

References

  • Štěpánek, P. (2021). The Benefits of Multi‐angle Light Scattering for Size‐Exclusion Chromatography. Macromolecular Chemistry and Physics. Available at: [Link]

  • Aown, A., & Luscombe, C. K. (2021). Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Macro Letters. Available at: [Link]

  • Aown, A., & Luscombe, C. K. (2021). Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. University of Washington. Available at: [Link]

  • Gao, H., & Matyjaszewski, K. (2023). Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review. RSC Publications. Available at: [Link]

  • Aown, A., & Luscombe, C. K. (2021). Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Publications. Available at: [Link]

  • Gao, H., & Matyjaszewski, K. (2023). Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review. PMC. Available at: [Link]

  • Spears, M. W. (n.d.). BEYOND GPC: USING LIGHT SCATTERING FOR ABSOLUTE POLYMER CHARACTERIZATION. Wyatt Technology. Available at: [Link]

  • Centre for Sophisticated Instruments and Facilities. (2023). Gel Permeation Chromatography. Indian Institute of Technology Bombay. Available at: [Link]

  • Podzimek, S., & Halim, U. (2024). AN1007: Characterization of Polymer Degradation with SEC-MALS. Wyatt Technology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

1,5-Diethenylnaphthalene proper disposal procedures

As a Senior Application Scientist, I understand that scaling up the synthesis of advanced block copolymers requires absolute precision in chemical handling. 1,5-Diethenylnaphthalene (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that scaling up the synthesis of advanced block copolymers requires absolute precision in chemical handling. 1,5-Diethenylnaphthalene (CAS No. 46263-17-6), frequently referred to as 1,5-divinylnaphthalene, is a highly reactive bifunctional aromatic monomer. It is predominantly utilized to synthesize hydrocarbon-soluble dicarbanionic initiators (via reaction with sec-butyllithium) for the production of high-performance triblock copolymers like SBS and SIS [1].

Because of its dual vinyl groups conjugated with a naphthalene ring, it exhibits exceptional reactivity. Mishandling this monomer or its active organolithium adducts can lead to hazardous thermal runaways. This guide provides field-proven, self-validating protocols for the safe operational handling and disposal of 1,5-Diethenylnaphthalene.

Hazard Profile & Mechanistic Causality

To safely dispose of 1,5-Diethenylnaphthalene, you must first understand the mechanistic drivers of its instability:

  • Exothermic Auto-Polymerization : As a reactive divinyl monomer, it is highly susceptible to spontaneous free-radical polymerization triggered by heat, light, or catalytic impurities. If uninhibited, this reaction generates localized heat, accelerating the polymerization rate and potentially leading to catastrophic container rupture [2].

  • The Oxygen-Inhibitor Paradox : To prevent auto-polymerization, phenolic inhibitors like 4-tert-butylcatechol (TBC) are added. Crucial insight: These inhibitors act as radical scavengers only in the presence of dissolved oxygen. Storing or disposing of the pure monomer under a strict inert atmosphere (e.g., 100% Argon) strips the oxygen, rendering the inhibitor useless and drastically increasing the risk of thermal runaway [2].

  • Carbanion Reactivity : When reacted with sec-butyllithium, the resulting dilithiated species is a highly basic, nucleophilic carbanion. It must be strictly quenched to prevent violent reactions with ambient moisture or secondary waste streams [1].

Quantitative Operational Parameters

Before initiating any disposal workflow, verify that the material conforms to the following operational safety parameters.

ParameterOperational ValueMechanistic Rationale
CAS Number 46263-17-6Unique chemical identifier for 1,5-Diethenylnaphthalene.
Storage / Handling Temp < 10°C (Refrigerated)Minimizes the thermal energy available to initiate spontaneous free-radical propagation.
Inhibitor Concentration 10 - 50 ppm (TBC)Scavenges early free radicals to prevent chain propagation in the waste container.
Headspace Oxygen 5% - 21% (Air)Essential co-factor required for phenolic inhibitors to effectively trap radicals [3].
Quenching Agent Isopropanol / MethanolProvides acidic protons to safely neutralize highly basic carbanion intermediates.

Step-by-Step Disposal Methodologies

Depending on the state of your material, select the appropriate self-validating protocol below.

Protocol A: Disposal of Unused or Contaminated Monomer

Use this protocol for pure monomer waste, expired stock, or monomer contaminated with non-reactive solvents.

  • Viscosity & Temperature Assessment : Before moving the container, gently swirl it and check the exterior temperature. Causality: An unexpected increase in viscosity or warmth indicates that auto-polymerization has already begun. If warm, evacuate the area and allow it to cool in a highly ventilated, blast-shielded space.

  • Inhibitor Verification : Ensure the waste monomer contains at least 10-50 ppm of TBC. Do not purge the disposal vessel with inert gas. Leave a headspace of normal air (containing ~21% O₂) to ensure the inhibitor remains active[2].

  • Inert Absorption : In a chemical fume hood, pour the monomer over a non-combustible, inert absorbent such as dry sand or vermiculite. Causality: Dispersing the liquid across a high-surface-area inert matrix mitigates localized heat buildup. Never use sawdust , which can ignite during an exothermic event.

  • Packaging : Transfer the saturated absorbent into a grounded, chemically resistant high-density polyethylene (HDPE) drum.

  • Final Routing : Label as "Reactive Flammable Organic Waste" and route to a licensed facility for high-temperature incineration[4].

Protocol B: Quenching & Disposal of Active Organolithium Adducts

Use this protocol when 1,5-Diethenylnaphthalene has been reacted with alkyl lithiums (e.g., sec-BuLi) to form active dicarbanionic initiators.

  • Thermal Control : Place the reaction flask in a dry ice/acetone bath (-78°C) or an ice-water bath. Causality: Quenching carbanions is highly exothermic; lowering the kinetic energy prevents solvent boiling and splashing.

  • Self-Validating Quenching : Under a flow of inert gas (to prevent ambient moisture from causing localized micro-explosions), slowly add anhydrous isopropanol or methanol dropwise using a syringe or addition funnel.

    • Validation Check: The active dilithiated adduct exhibits a deep orange/red color. As the alcohol protonates the carbanion ends, the solution will transition to a pale yellow or become entirely colorless. The complete disappearance of the orange color is your visual validation that the highly reactive species has been successfully deactivated [1].

  • Aqueous Washing : Once at room temperature, add deionized water to the mixture. Transfer to a separatory funnel and agitate. Causality: This extracts the lithium alkoxide salts (byproducts of the quench) into the aqueous phase, preventing them from scaling or reacting in the organic waste drum.

  • Phase Separation & Disposal : Drain the aqueous layer into a basic aqueous waste stream. Collect the organic layer (now containing stable, deactivated hydrocarbon chains) and dispose of it in a standard non-halogenated organic waste drum for incineration.

Disposal Workflow Visualization

G Start 1,5-Diethenylnaphthalene Waste Stream Decision State of Material? Start->Decision Path1 Pure / Contaminated Monomer Decision->Path1 Path2 Active Organolithium Adduct Decision->Path2 Inhibitor Verify/Add TBC Inhibitor Ensure O2 Presence Path1->Inhibitor Quench Quench with Isopropanol (Monitor Color Change) Path2->Quench Absorb Absorb with Inert Material (Vermiculite/Sand) Inhibitor->Absorb Incineration High-Temperature Incineration (Licensed Facility) Absorb->Incineration Phase Aqueous Wash & Phase Separation Quench->Phase Phase->Incineration

Fig 1: Safe quenching and disposal workflow for 1,5-Diethenylnaphthalene waste streams.

References

  • Title: High Performance Poly(styrene-b-diene-b-styrene) Triblock Copolymers from a Hydrocarbon-Soluble and Additive-Free Dicarbanionic Initiator Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Styrene Monomer: Safe Handling Guide Source: Plastics Europe URL: [Link]

  • Title: Reactive Monomers & Polymerization Control Source: Ecolab URL: [Link]

  • Title: Environmental, Health, and Safety Guidelines for Petroleum-based Polymers Manufacturing Source: International Finance Corporation (IFC) URL: [Link]

Handling

Personal protective equipment for handling 1,5-Diethenylnaphthalene

Operational Excellence and Safety Guide for Handling 1,5-Diethenylnaphthalene As a Senior Application Scientist, I frequently consult on the safe and effective use of highly reactive monomers in advanced laboratory setti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Excellence and Safety Guide for Handling 1,5-Diethenylnaphthalene

As a Senior Application Scientist, I frequently consult on the safe and effective use of highly reactive monomers in advanced laboratory settings. 1,5-Diethenylnaphthalene (CAS: 46263-17-6), also known as 1,5-divinylnaphthalene, is a critical difunctional monomer. It is prominently utilized in the synthesis of complex polymer architectures, such as styrene-isoprene-styrene triblock copolymers, where it reacts with secondary butyllithium (sec-BuLi) to form a hydrocarbon-soluble dicarbanionic initiator[1].

Because of the dual vinyl groups on its naphthalene backbone, this compound is highly reactive. Handling it requires an uncompromising, self-validating safety protocol to mitigate the risks of spontaneous polymerization and chemical exposure[2].

Mechanistic Hazard Profile

To handle 1,5-Diethenylnaphthalene safely, researchers must understand the causality behind its specific hazards:

  • Exothermic Polymerization: The vinyl groups (-CH=CH2) are highly susceptible to radical or anionic initiation. Exposure to heat, UV light, or trace polymerization initiators (like peroxides) can trigger a runaway, highly exothermic polymerization reaction[2].

  • Toxicity & Irritation: Consistent with the hazard profiles of vinylnaphthalene derivatives, this monomer is a pronounced skin and eye irritant (H315, H319)[2]. It may also cause systemic toxicity or respiratory irritation if aerosols or dust are inhaled[3].

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols require a defense-in-depth approach. The following PPE is mandatory when handling this monomer, particularly when preparing it for controlled radical polymerization (CRP) or anionic polymerization[4].

Table 1: PPE Requirements for 1,5-Diethenylnaphthalene Handling

PPE CategorySpecificationMechanistic Justification (Causality)
Eye/Face Protection Splash-proof chemical goggles; add a face shield for >10g scale.Protects against severe eye irritation (H319) from accidental splashes during solvent transfer or inhibitor removal[2],[3].
Hand Protection Heavy-duty Nitrile or Neoprene gloves (double-gloving recommended).Nitrile provides excellent resistance to the monomer and the non-polar solvents (e.g., toluene, heptane) typically used in its polymerization[5],[3].
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) and closed-toe shoes.Essential when the monomer is used alongside highly reactive, pyrophoric initiators like sec-BuLi in anionic polymerization[6].
Respiratory Fume hood (minimum face velocity 100 fpm) or inert-atmosphere glovebox.Prevents inhalation of volatile organic compounds and protects the reactive monomer from atmospheric oxygen and moisture[6],[5].

Operational Workflow & Step-by-Step Methodology

When preparing 1,5-Diethenylnaphthalene for high-performance polymer synthesis, the monomer must be purified of its stabilizer—typically tert-butylcatechol (TBC)—and handled under strict inert conditions.

Step-by-Step Protocol: Inhibitor Removal and Reaction Setup

  • Preparation in Fume Hood: Don all required PPE (FR lab coat, safety goggles, nitrile gloves). Ensure the fume hood is fully operational and clear of incompatible oxidizing agents[5],[3].

  • Inhibitor Removal: Pass the stabilized 1,5-Diethenylnaphthalene through a short column of basic alumina to remove the TBC inhibitor.

    • Causality: TBC is designed to quench radicals and carbanions. Its complete removal is critical for the precise stoichiometric control required in living polymerization techniques[4].

  • Inert Transfer: Immediately transfer the purified monomer into a Schlenk flask or an inert-atmosphere glovebox.

    • Causality: Purified, uninhibited divinyl monomers are highly prone to auto-polymerization and oxidation when exposed to ambient air[6].

  • Solvent Addition: Dissolve the monomer in a rigorously degassed, anhydrous non-polar solvent (e.g., benzene or n-heptane)[1].

  • Initiation: Slowly introduce the initiator (e.g., sec-BuLi) under argon or nitrogen at controlled, sub-ambient temperatures to form the difunctional initiator[1].

  • Quenching: Upon completion of the polymerization workflow, terminate the living polymer ends using a degassed protic solvent (e.g., methanol)[4].

G N1 Cold Storage (2-8°C) Stabilized with TBC N2 Inhibitor Removal (Basic Alumina Column) N1->N2 Prior to use N3 Inert Atmosphere Transfer (Glovebox / Schlenk Line) N2->N3 Purified Monomer N4 Anionic Polymerization (Addition of sec-BuLi) N3->N4 Controlled Initiation N5 Reaction Quenching & Hazardous Waste Disposal N4->N5 Termination

Operational workflow for the purification, handling, and polymerization of 1,5-Diethenylnaphthalene.

Storage and Stability Management

  • Temperature Control: Store the chemical in a tightly sealed, light-resistant container at 2-8°C. Cold storage significantly reduces the kinetic rate of spontaneous polymerization[2].

  • Inhibitor Verification: Never store uninhibited 1,5-Diethenylnaphthalene. If the chemical is purified but not immediately consumed in a reaction, you must re-inhibit it with a known concentration of TBC before returning it to cold storage.

  • Segregation: Keep the monomer strictly segregated from strong oxidizing agents, strong acids, and polymerization initiators (such as peroxides or azo compounds)[2],[3].

Emergency Response & Disposal Plans

  • Spill Mitigation: In the event of a spill, immediately extinguish all ignition sources. Wear heavy-duty nitrile gloves and a face shield. Absorb the chemical or its solutions with an inert, non-combustible material (e.g., sand, earth, or vermiculite)[5]. Do not use combustible materials like paper towels, as the localized heat of polymerization could ignite them.

  • Skin/Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Wash skin thoroughly with soap and water. Remove contaminated clothing and wash before reuse[2],[3].

  • Waste Disposal: 1,5-Diethenylnaphthalene and its contaminated cleanup materials must be treated as hazardous chemical waste. Collect in a compatible, clearly labeled, sealable container. Never dispose of reactive monomers down the sink, as they can spontaneously polymerize, block plumbing, and cause severe environmental toxicity[3].

References

  • Title: High Performance Poly(styrene-b-diene-b-styrene) Triblock Copolymers from a Hydrocarbon-Soluble and Additive-Free Dicarbanionic Initiator Source: Journal of the American Chemical Society URL:[1]

  • Title: Chapter 5: Highly Reactive Chemicals Source: University of Nevada, Reno URL:[6]

  • Title: Standard Operating Procedures for Working with Dangerously Reactive Chemicals Source: University of Prince Edward Island (UPEI) URL:[5]

  • Title: SAFETY DATA SHEET - 1-Vinylnaphthalene (stabilized with TBC) Source: TCI Chemicals URL:[2]

  • Title: Controlled Radical Polymerization Guide Source: Sigma-Aldrich URL:[4]

  • Title: SAFETY DATA SHEET - 2-Vinylnaphthalene Source: Fisher Scientific URL:[3]

Sources

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